4-Hydroxy-3-methylquinolin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hydroxy-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPJGHDFCPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172038 | |
| Record name | 3-Methyl-2,4-quinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-59-2 | |
| Record name | 3-Methyl-2,4-quinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1873-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2,4-quinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methyl-4-quinolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6JUY885Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-hydroxy-3-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document includes a summary of its key chemical data, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities through relevant signaling pathways. The information is presented to support further research and development involving this molecule.
Chemical Properties
This compound, with the CAS number 1873-59-2, is a quinolinone derivative.[1] Its core structure consists of a fused benzene and a dihydropyridinone ring, with hydroxyl and methyl substituents at positions 4 and 3, respectively. This arrangement allows for keto-enol tautomerism, with the 4-hydroxy-2-quinolone form being predominant.
Quantitative Data
The key chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is readily available from multiple sources, specific experimental values for melting point, solubility, and pKa are not consistently reported in the literature.
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3-methyl-1H-quinolin-2-one | [1] |
| CAS Number | 1873-59-2 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid (predicted) | [3] |
| Melting Point | Not available. A similar compound, 4-hydroxy-1-methyl-2-quinolone, has a reported melting point of 269-271 °C. | [2][3] |
| Boiling Point | 309.2 °C at 760 mmHg | [1] |
| Density | 1.297 g/cm³ | [1] |
| Solubility | Data not available. Quinolinone derivatives generally exhibit solubility in organic solvents like DMSO and DMF. 4-Hydroxyquinoline is soluble in methanol. | |
| pKa | Data not available. A predicted pKa for the similar 4-hydroxy-1-methyl-2-quinolone is approximately 4.50. | [3] |
| LogP | 1.54210 | [1] |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group, and the N-H and O-H protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | N-H |
| ~9.0 - 10.0 | Singlet (broad) | O-H |
| ~7.0 - 8.0 | Multiplet | Aromatic protons (H5, H6, H7, H8) |
| ~2.1 | Singlet | -CH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (C2) |
| ~160 | C-OH (C4) |
| ~140 | Aromatic C (C8a) |
| ~115 - 135 | Aromatic C (C5, C6, C7, C8) |
| ~110 | Aromatic C (C4a) |
| ~100 | C-CH₃ (C3) |
| ~15 | -CH₃ |
FT-IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400–3200 | O-H stretch (H-bonded) | Hydroxyl |
| 3300–3100 | N-H stretch | Amide |
| 3100–3000 | C-H stretch | Aromatic |
| 1660–1640 | C=O stretch | Amide (lactam) |
| 1600–1450 | C=C stretch | Aromatic |
| 1200–1000 | C-O stretch | Phenolic hydroxyl |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.
| m/z | Assignment |
| 175 | [M]⁺ |
| 146 | [M - CO - H]⁺ |
Experimental Protocols
Synthesis via Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a classical and effective method for preparing 4-hydroxyquinolines.[4][5]
This reaction involves the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by thermal cyclization to yield the 4-hydroxyquinoline.[5]
-
Aniline
-
Ethyl 2-methylacetoacetate
-
High-boiling point inert solvent (e.g., mineral oil, diphenyl ether)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask, combine equimolar amounts of aniline and ethyl 2-methylacetoacetate.
-
The reaction can be performed neat or in a minimal amount of ethanol as a solvent.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the enamine is complete (disappearance of starting materials), the ethanol (if used) is removed under reduced pressure. The resulting crude enamine can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add the crude enamine to a high-boiling point inert solvent in a suitable reaction vessel equipped with a condenser.
-
Heat the mixture to approximately 250 °C.[5] The reaction is typically maintained at this temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The this compound product should precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Characterization
The synthesized compound should be characterized using the following methods to confirm its identity and purity.
-
Determine the melting point of the purified product using a standard melting point apparatus.
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Compare the obtained spectra with the expected chemical shifts and coupling patterns.
-
Prepare a sample of the compound as a KBr pellet or a thin film.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
-
Obtain the mass spectrum of the compound using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Confirm the molecular weight from the molecular ion peak.
Biological Activity and Signaling Pathways
Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[6] Some derivatives have been shown to exert their effects by modulating key cellular signaling pathways.
Inhibition of NF-κB and NFAT Signaling
Certain quinolinone derivatives have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells) signaling pathways. These pathways are crucial in regulating immune responses, inflammation, and cell survival.[7][8]
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][9][10][11]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
The NFAT pathway is primarily activated by an increase in intracellular calcium levels. This rise in calcium activates the phosphatase calcineurin, which dephosphorylates NFAT, leading to its nuclear translocation. In the nucleus, NFAT cooperates with other transcription factors to regulate the expression of genes involved in T-cell activation and immune responses.[8][12][13][14]
Caption: Potential inhibition of the NFAT signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
Caption: General experimental workflow for the synthesis and analysis of the target compound.
Conclusion
This compound is a molecule with potential for further investigation in various scientific fields. This guide has consolidated its known chemical properties and provided detailed protocols for its synthesis and characterization. The exploration of its potential interaction with the NF-κB and NFAT signaling pathways highlights promising avenues for future research in drug discovery and development. Further experimental work is required to determine its precise physical properties, such as melting point and solubility, and to fully elucidate its biological activity profile.
References
- 1. 4-Hydroxy-3-methyl-2(1H)-Quinolinone | CAS#:1873-59-2 | Chemsrc [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-HYDROXY-1-METHYL-2-QUINOLONE | 1677-46-9 [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NFAT [bio.davidson.edu]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. karger.com [karger.com]
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one from Aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-hydroxy-3-methylquinolin-2(1H)-one, a valuable scaffold in medicinal chemistry, starting from aniline. This document details the core chemical principles, experimental procedures, and characterization data relevant to this process.
Introduction
Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds widely explored in drug discovery and development due to their diverse pharmacological activities. The specific derivative, this compound, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary and most established synthetic route to this compound from aniline is a variation of the Conrad-Limpach reaction, which involves the condensation of aniline with a substituted malonic ester, in this case, diethyl methylmalonate, followed by thermal cyclization.
Reaction Principle and Mechanism
The synthesis of this compound from aniline and diethyl methylmalonate is a classic example of the Conrad-Limpach synthesis. The reaction proceeds in two key stages:
-
Condensation: Aniline reacts with diethyl methylmalonate to form an intermediate enamine or anilidate. This step typically occurs at a lower temperature and involves the nucleophilic attack of the aniline nitrogen on one of the ester carbonyl groups of diethyl methylmalonate, followed by the elimination of ethanol.
-
Thermal Cyclization: The intermediate is then heated to a high temperature (typically 250-270°C). This thermal energy promotes an intramolecular cyclization, where the aniline ring attacks the second ester carbonyl group, leading to the formation of the quinolinone ring system. A subsequent elimination of another molecule of ethanol yields the final product. The reaction is driven to completion by the formation of the stable heterocyclic aromatic system.
The overall reaction can be summarized as follows:
Aniline + Diethyl methylmalonate → this compound + 2 Ethanol
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Aniline | C₆H₇N | 93.13 | 184.1 | 1.022 |
| Diethyl methylmalonate | C₈H₁₄O₄ | 174.19 | 198-199 | 1.013 |
| This compound | C₁₀H₉NO₂ | 175.18 | 309.2 at 760 mmHg | 1.297[1] |
Experimental Protocol
This protocol is a generalized procedure based on established methods for the Conrad-Limpach synthesis of 3-substituted 4-hydroxyquinolin-2-ones.[2]
Materials:
-
Aniline (reagent grade)
-
Diethyl methylmalonate (reagent grade)
-
Toluene
-
0.5 M Sodium hydroxide solution
-
10% Hydrochloric acid
-
Decolorizing charcoal
Equipment:
-
Round-bottom flask equipped with a distillation head and a magnetic stirrer
-
Heating mantle or metal bath
-
Stirring plate
-
Beakers
-
Separatory funnel
-
Büchner funnel and filter flask
-
pH indicator paper (e.g., Congo red paper)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, combine aniline (100 mmol) and diethyl methylmalonate (102 mmol).
-
Initial Heating (Condensation): Heat the mixture in a metal bath or with a heating mantle to 220-230°C for 1 hour with stirring. During this phase, the initial condensation reaction occurs, and some ethanol may begin to distill off.
-
Thermal Cyclization: Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours). The reaction mixture will darken in color.
-
Workup - Precipitation: Carefully pour the hot reaction mixture into a beaker containing stirred toluene (50 mL). Allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.
-
Filtration: Collect the precipitate by filtration using a Büchner funnel.
-
Workup - Extraction: Transfer the collected solid to a beaker containing 0.5 M aqueous sodium hydroxide solution (250 mL) and toluene (50 mL). Stir the mixture to dissolve the product in the aqueous basic solution.
-
Separation: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the organic layer.
-
Purification of Aqueous Layer: Wash the aqueous layer with toluene (2 x 40 mL) to remove any non-acidic impurities. Treat the aqueous solution with a small amount of decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.
-
Precipitation of Final Product: Acidify the clear aqueous solution with 10% hydrochloric acid until the solution is acidic to Congo red paper (or a suitable pH indicator). The pure this compound will precipitate as a solid.
-
Final Filtration and Drying: Collect the final product by filtration, wash with cold water, and allow it to air-dry or dry in a vacuum oven.
Characterization Data
The following table summarizes the expected characterization data for this compound.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 220-230°C (may vary depending on purity) |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, OH), ~11.0 (s, 1H, NH), 7.0-8.0 (m, 4H, aromatic protons), ~2.0 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~165 (C=O), ~160 (C-OH), ~140 (aromatic C), ~115-135 (aromatic CH), ~105 (C-CH₃), ~10 (CH₃) |
| IR (KBr, cm⁻¹) | ~3200-2800 (broad, O-H and N-H stretching), ~1650 (C=O stretching, amide), ~1600, 1580, 1480 (C=C aromatic stretching) |
| Mass Spec. (EI) | m/z: 175 (M⁺), other fragmentation patterns corresponding to the loss of CO, CH₃, etc. |
Visualizations
Reaction Pathway
Caption: Conrad-Limpach reaction pathway from aniline.
Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Conclusion
The synthesis of this compound from aniline via the Conrad-Limpach reaction is a robust and well-established method. This in-depth guide provides the necessary technical details for its successful implementation in a laboratory setting. The procedure, while requiring high temperatures, is straightforward and leads to the desired product in good yields. The provided characterization data will aid in the identification and quality control of the synthesized compound, which can then be utilized in further drug development and medicinal chemistry research.
References
A Technical Guide to the Synthesis and Characterization of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-hydroxy-3-methylquinolin-2(1H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] This guide details common synthetic methodologies, comprehensive characterization techniques, and presents key quantitative data in a structured format for ease of comparison.
Synthetic Methodologies
The synthesis of this compound derivatives can be achieved through several routes. The most prevalent method is the thermal condensation of an appropriate aniline with a substituted diethyl malonate.[4][5] Variations of this approach, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[4]
A general synthetic scheme involves the reaction of an N-substituted aniline with diethyl methylmalonate. The reaction is typically heated at high temperatures to drive the cyclization and subsequent formation of the quinolinone ring.
Further derivatization can be achieved at various positions of the quinolinone core. For instance, the hydroxyl group at the C4 position can be alkylated, and the methyl group at the C3 position can be functionalized to introduce diverse substituents.[6][7] Nitration at the C3 position followed by reduction to an amino group opens up possibilities for amide and other functionalities.[3][8]
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. The proton NMR spectrum typically shows characteristic signals for the aromatic protons, the N-substituted group, and the C3-methyl group. The enolic hydroxyl proton at C4 often appears as a broad singlet at a downfield chemical shift.[3][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands include the O-H stretch of the hydroxyl group, the C=O stretch of the amide in the quinolinone ring, and C=C stretching vibrations of the aromatic system.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[7][10]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including stereochemistry and intermolecular interactions in the solid state.[4][11][12]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of this compound derivatives reported in the literature.
Table 1: Synthesis and Physicochemical Properties
| Compound | R Group (at N1) | R' Group (at C3) | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| 1 | Methyl | Phenyl | Thermal Condensation | 80 | 222-226 | [4] |
| 2 | H | H | Not Specified | Not Specified | >300 | [1] |
| 3 | Methyl | Nitro | Nitration | 87 | 159-161 | [3] |
| 4 | Phenyl | H | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) | Reference |
| 3c | 8.21, 7.58-7.20, 6.95-6.84, 5.92, 3.81, 3.54 | 159.68, 158.84, 156.57, 143.75, 139.85, 135.27, 131.86, 131.29, 128.45, 128.15, 127.81, 126.81, 125.41, 123.53, 121.76, 115.94, 113.98, 113.13, 108.25, 84.30, 55.13, 29.23 | 3058, 2837, 1652, 1557, 1499, 1384, 1113, 988, 756, 700 | 472.1905 [M+H]+ | [10] |
| 3h | 8.22, 7.61-7.21, 5.95, 3.54 | 159.59, 156.75, 143.46, 139.90, 138.51, 134.79, 131.56, 130.80, 129.03, 128.25, 127.97, 126.77, 126.35, 123.61, 121.94, 121.29, 115.82, 114.10, 107.73, 84.35, 29.25 | 3062, 2937, 1736, 1648, 1557, 1486, 1400, 1114, 989, 760, 700 | 520.0904 [M+H]+ | [10] |
Table 3: Biological Activity
| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |
| III-a1 | Anticancer (MTT assay) | 25 µg/mL | MDA-MB | [6] |
| III-b1 | Anticancer (MTT assay) | 25 µg/mL | MDA-MB | [6] |
| III-b2 | Anticancer (MTT assay) | 25 µg/mL | MDA-MB | [6] |
| 3h | LOX Inhibition | 10 | Not Specified | [8] |
| 3s | LOX Inhibition | 10 | Not Specified | [8] |
Experimental Protocols
General Procedure for Thermal Condensation Synthesis[4][5]
-
A mixture of the appropriate N-substituted aniline (100 mmol) and diethyl methylmalonate (102 mmol) is placed in a flask equipped with a distillation head.
-
The mixture is heated in a metal bath to 220-230 °C for 1 hour.
-
The temperature is then raised to 260-270 °C and maintained until the distillation of ethanol ceases (typically 3-6 hours).
-
The hot reaction mixture is carefully poured into stirred toluene (50 mL) and allowed to cool to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is dissolved in aqueous sodium hydroxide solution (0.5 M) and washed with toluene.
-
The aqueous layer is treated with decolorizing charcoal, filtered, and then acidified with 10% HCl.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization.
General Procedure for N-Alkylation[7]
-
To a solution of the this compound derivative (1.0 mmol) in anhydrous DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Characterization
-
NMR: Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). 1H and 13C NMR spectra are recorded on a 300, 400, or 600 MHz spectrometer.
-
IR: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
MS: Mass spectra are obtained using an ESI or other suitable ionization technique.
Biological Significance and Signaling Pathways
Derivatives of this compound have been investigated for a range of biological activities. For instance, certain derivatives have shown potent inhibitory activity against lipoxygenase (LOX), an enzyme involved in the inflammatory cascade.[8] Inhibition of LOX can be a therapeutic strategy for inflammatory diseases.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound derivatives. The synthetic versatility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. The characterization protocols outlined herein are essential for ensuring the purity and structural integrity of these novel chemical entities. The promising biological activities of these derivatives warrant further investigation in the pursuit of new therapeutic agents.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]
- 11. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Diverse Biological Activities of Quinolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold, a bicyclic heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them a focal point in the quest for novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for activity assessment, and visualizes relevant signaling pathways and workflows to facilitate further research and drug development.
Anticancer Activity
Quinolinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4]
Mechanisms of Anticancer Action
Several quinolinone derivatives exert their anticancer effects through the inhibition of critical cellular targets:
-
Tyrosine Kinase Inhibition: Many quinolinone derivatives are potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][5] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[5] By inhibiting EGFR, these compounds block downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are essential for cell growth and proliferation.[5]
-
Tubulin Polymerization Inhibition: Some quinolinone-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis.[3]
-
Topoisomerase Inhibition: Certain quinolinone analogues act as DNA intercalating agents and inhibitors of topoisomerase enzymes, which are vital for DNA replication and repair.[2][6] This interference with DNA processes ultimately triggers cancer cell death.
-
Pim-1 Kinase Inhibition: Pim-1 kinase, a serine/threonine kinase that controls programmed cell death, is another target of quinolinone derivatives.[6] Inhibition of Pim-1 kinase can induce apoptosis and halt the cell cycle in cancer cells.[6]
-
PI3K/Akt/mTOR Pathway Inhibition: Quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling network for cell survival and proliferation in various cancers.[3]
Quantitative Anticancer Data
The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [5] |
| HCT-116 (Colon Cancer) | 5.34 | [5] | |
| MCF-7 (Breast Cancer) | 5.21 | [5] | |
| Quinoline-Chalcone Hybrid 33 | EGFR | 0.037 | [3] |
| Quinoline-Chalcone Hybrid 34 | EGFR | Not specified | [3] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast Cancer) | 3.35 | [3] |
| EGFR | 2.61 | [3] | |
| Quinoline-Chalcone Hybrid 39 | A549 (Lung Cancer) | 1.91 | [3] |
| Quinoline-Chalcone Hybrid 40 | K-562 (Leukemia) | 5.29 | [3] |
| Quinoline-derived Chalcone 62c | MCF-7 (Breast Cancer) | 1.82-8.06 µg/mL | [7] |
| HepG2 (Liver Cancer) | 1.82-8.06 µg/mL | [7] | |
| HCT-116 (Colon Cancer) | 1.82-8.06 µg/mL | [7] | |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (60) | HCT-116 (Colon Cancer) | 2.56 | [7] |
| RKO (Colon Cancer) | 3.67 | [7] | |
| A2780 (Ovarian Cancer) | 3.46 | [7] | |
| Hela (Cervical Cancer) | 2.71 | [7] |
Antimicrobial Activity
Quinolinone derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10]
Mechanisms of Antimicrobial Action
The primary mechanism of antibacterial action for many quinolones is the inhibition of prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Some derivatives also exhibit antifungal properties, though the specific mechanisms are less well-defined.[8][9]
Quantitative Antimicrobial Data
The antimicrobial potency of quinolinone derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Quinolinyl Ugi-adduct 2d | Staphylococcus aureus | Moderate to Good | [8] |
| Quinolinyl Ugi-adduct 2n | Escherichia coli | Moderate to Good | [8] |
| Quinolinyl Ugi-adduct 2p | Candida albicans | Moderate to Good | [8] |
| Quinolinyl Ugi-adduct 4a | Aspergillus niger | Moderate to Good | [8] |
| Quinolinyl Ugi-adduct 4c | Staphylococcus aureus | Moderate to Good | [8] |
| Quinolinyl Ugi-adduct 4e | Escherichia coli | Moderate to Good | [8] |
| Quinolone coupled hybrid 5d | Gram-positive strains | 0.125–8 | [10] |
| Gram-negative strains | 0.125–8 | [10] | |
| Quinoline-based amide 3c | Staphylococcus aureus | 2.67 | [12] |
| Quinoline-based amide 3d | Pseudomonas aeruginosa | 7 | [12] |
| Quinoline-based amide 3b | Pseudomonas aeruginosa | up to 6.67 | [12] |
| Quinoline-based amide 3e | Pseudomonas aeruginosa | up to 6.67 | [12] |
| HT61 | Staphylococcus aureus biofilms | Effective | [13] |
Anti-inflammatory Activity
Quinoline-based compounds have been explored as anti-inflammatory agents targeting several key pharmacological targets. The nature and position of substituents on the quinoline ring are crucial for their activity and target specificity.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinolinone derivatives are mediated through the inhibition of various pro-inflammatory enzymes and receptors, including:
-
Cyclooxygenase (COX): Quinoline derivatives with a carboxylic acid moiety have shown COX-inhibitory activity.
-
Phosphodiesterase 4 (PDE4): Derivatives possessing an aniline moiety at C-4, an aryl group at C-8, and an oxazole ring at C-5 have demonstrated PDE4 inhibition.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): Quinoline compounds with a carboxamide moiety can act as TRPV1 antagonists.
Antiviral Activity
Several quinolone derivatives have been investigated for their antiviral properties, with some showing specific action against viruses like HIV and Dengue virus.[11][14]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinolinone derivatives are varied:
-
HIV: Some derivatives inhibit HIV replication by interfering with the Tat-TAR interaction, which is crucial for viral gene expression.[11] The introduction of an aryl group at the piperazine moiety of fluoroquinolones has been shown to shift their activity from antibacterial to anti-HIV.[11]
-
Dengue Virus: Novel quinoline derivatives have demonstrated antiviral activity against Dengue virus serotype 2 in the low micromolar range.[14] These compounds have been shown to reduce the production of the viral envelope glycoprotein.[14]
-
Other Viruses: Antibacterial fluoroquinolones have also shown effectiveness against vaccinia virus and papovaviruses.[11]
Neuroprotective Activity
Quinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16]
Mechanisms of Neuroprotective Action
The neuroprotective effects of quinoline derivatives are often multi-targeted and include:
-
Antioxidant Activity: These compounds can scavenge free radicals and modulate the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key factor in neuronal damage.[15]
-
Enzyme Inhibition: Some derivatives are predicted to inhibit enzymes like catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are implicated in the pathology of neurodegenerative diseases.[16]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolinone derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinolinone derivative and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Agar Dilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the quinolinone derivative in a suitable solvent.
-
Agar Plate Preparation: Incorporate each dilution of the compound into molten Mueller-Hinton agar and pour into petri dishes. A control plate without the compound should also be prepared.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Spot-inoculate the agar plates with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the quinolinone derivative orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway Inhibition by Quinolinone Derivatives.
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Experimental Workflow Diagram
Caption: Workflow for MTT Cytotoxicity Assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agar dilution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Tautomerism and Stability of 4-Hydroxy-3-methylquinolin-2(1H)-one
For researchers, scientists, and professionals in drug development, a thorough understanding of the tautomeric behavior of bioactive molecules is paramount. The tautomeric forms of a compound can exhibit significantly different physicochemical properties, receptor binding affinities, and metabolic pathways. This guide provides a detailed examination of the tautomerism and stability of 4-hydroxy-3-methylquinolin-2(1H)-one, a core scaffold in many pharmacologically active compounds.
Introduction to Tautomerism in this compound
This compound can exist in several tautomeric forms due to proton migration. The principal tautomers are the 4-hydroxy-2-oxo (amide) form, the 2,4-dihydroxy (enol) form, and the 2,4-dione (diketo) form. Extensive experimental and computational studies have demonstrated that the equilibrium overwhelmingly favors the 4-hydroxy-2(1H)-quinolinone tautomer in both solid and solution phases.[1] This preference is largely attributed to the thermodynamic stability conferred by the cyclic amide group within the heterocyclic ring.[1]
While the 4-hydroxy-2-oxo form is predominant, understanding the potential for equilibrium shifts under different conditions is crucial for drug design and development. Factors such as substitution patterns on the quinoline ring and the polarity of the solvent can influence the relative stability of the tautomers. For instance, the presence of a hydrogen bond acceptor at the 3-position can increase the stability of the enol form.[2]
Tautomeric Forms and Equilibrium
The key tautomeric forms of this compound are depicted in the equilibrium below. The stability of these forms has been investigated using various spectroscopic and computational methods.
Caption: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the relative stabilities of the tautomers. These calculations consistently show the 4-hydroxy-2(1H)-quinolinone form to be the most stable.
| Tautomer System | Computational Method | Energy Difference (kJ/mol) (Keto Favored) | Reference |
| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | B3LYP/6-311++G(d,p) | 27 | [1][3] |
| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | B3LYP/6-311++G(d,p) | 38 | [1][3] |
| 4-(methylsulfanyl)-3[...]quinoline-2(1H)-one | M06-2X/6-311++G(d,p) | ~38.80 (gas), ~37.35 (ethanol) | [4] |
Note: Data for closely related structures are presented to illustrate the general magnitude of the energy differences.
Experimental Protocols for Tautomer Characterization
The identification and characterization of the predominant tautomer rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between the tautomeric forms in solution based on their unique chemical shifts.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Analysis: The presence of the 4-hydroxy-2(1H)-quinolinone tautomer is confirmed by signals for the N-H proton (often broad) and an O-H proton.[1]
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
Analysis: A characteristic downfield signal for the C4 carbonyl carbon, typically above 170 ppm, is a reliable indicator of the keto-enol form.[1][5] The absence of this signal and the appearance of a C4 signal more typical of an aromatic carbon bearing an -OH group would indicate the enol form.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the solid state, particularly the carbonyl group of the quinolinone ring.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Spectrum Acquisition: Record the IR spectrum in the 4000-400 cm⁻¹ range.
-
Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the keto tautomer.[1] The absence of this band and the presence of a broad O-H stretching band would suggest the dihydroxy form.
X-ray Crystallography
Objective: To definitively determine the solid-state structure of the molecule.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the precise atomic coordinates.
-
Analysis: The refined structure will unequivocally show the positions of all atoms, including the protons, confirming the predominant tautomeric form in the solid state.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound tautomerism.
Caption: Experimental workflow for tautomer analysis.
Conclusion
The tautomeric landscape of this compound is dominated by the 4-hydroxy-2-oxo (amide) form. This stability is a key determinant of its chemical and biological properties. A multi-pronged analytical approach, combining high-resolution spectroscopic techniques and computational modeling, is essential for a comprehensive understanding of its tautomeric behavior. For professionals in drug discovery and development, this knowledge is critical for accurate structure-activity relationship (SAR) studies, prediction of metabolic fate, and the design of novel therapeutics with optimized efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Hydroxy-3-methylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic analysis of 4-Hydroxy-3-methylquinolin-2(1H)-one, a quinolinone derivative of interest in various research fields. This document outlines the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for its structural elucidation and characterization.
Executive Summary
This compound is a heterocyclic compound that has been identified from both plant and bacterial sources. Its structural confirmation relies heavily on a combination of spectroscopic techniques. This guide presents a consolidated summary of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed, generalized experimental protocols for acquiring such spectra. The information is intended to aid researchers in the identification, characterization, and quality control of this compound in various applications, including drug discovery and natural product chemistry.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.30 | s | Exchangeable Proton (OH or NH) |
| 7.85 | - | Aromatic Methine |
| 7.41 | - | Aromatic Methine |
| 7.23 | - | Aromatic Methine |
| 7.12 | - | Aromatic Methine |
| 1.98 | s | Allylic Methyl |
Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆) [1]
| Chemical Shift (δ) ppm | Assignment |
| 164.0 | Heteroatom-substituted nonprotonated sp² C |
| 157.4 | Heteroatom-substituted nonprotonated sp² C |
| 137.4 | Nonprotonated sp² C |
| 129.8 | Aromatic Methine C |
| 122.7 | Aromatic Methine C |
| 121.2 | Aromatic Methine C |
| 115.8 | Nonprotonated sp² C |
| 115.0 | Aromatic Methine C |
| 106.9 | Nonprotonated sp² C |
| 9.6 | Allylic Methyl C |
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound [1]
| Wavenumber (cm⁻¹) | Interpretation |
| 3268, 3186 | OH/NH stretching |
| 2958, 2927 | C-H stretching |
| 1595 | C=O stretching / C=C aromatic stretching |
| 1486, 1387, 1354 | Aromatic ring vibrations / C-H bending |
Mass Spectrometry (MS)
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of this compound [1]
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M + Na]⁺ | 198.0526 | 198.0525 | C₁₀H₉NNaO₂ |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse program such as 'zg30' or 'zg'.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Use an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an exponential window function and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
¹³C NMR Spectroscopy Protocol:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., using a 'zgpg30' pulse program).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Process the FID with an exponential window function and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
Data Acquisition (Positive Ion Mode ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve stable ionization.
-
Acquire the mass spectrum in the positive ion mode to observe protonated molecules ([M+H]⁺) or adducts like sodium adducts ([M+Na]⁺).
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).
-
For high-resolution data, ensure the instrument is properly calibrated to achieve mass accuracy typically below 5 ppm.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.
References
A Technical Guide to the Solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one, a key physicochemical property for its application in research and drug development. While a comprehensive search of publicly available scientific literature and databases did not yield specific quantitative solubility data for this compound, this document provides a detailed experimental protocol for its determination. Furthermore, it outlines the key factors influencing the solubility of quinolinone derivatives and presents logical workflows for experimental design and data interpretation. This guide is intended to empower researchers to generate reliable and consistent solubility data for this compound in various solvents.
Introduction
This compound belongs to the quinolinone class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation development, and overall therapeutic efficacy. Understanding and quantifying the solubility of this compound in different solvent systems is therefore a fundamental requirement for its advancement in any research or development pipeline.
This guide provides a robust framework for determining the thermodynamic (equilibrium) solubility of this compound. It includes a detailed experimental protocol based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Quantitative Solubility Data
A thorough review of scientific databases and literature did not reveal any publicly available quantitative data on the solubility of this compound in various solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Water | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., DMSO | 25 | Data to be determined | Data to be determined | e.g., HPLC-UV |
| e.g., PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | e.g., HPLC-UV |
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol describes the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[1][2][3][4]
Materials and Equipment
-
Compound: this compound (powder form)
-
Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values).
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Thermostatic shaker or incubator with agitation capabilities
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
pH meter
-
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Accurately add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the remaining undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.
-
-
Quantification:
-
Preparation of Calibration Standards: Prepare a stock solution of this compound of a known concentration in the chosen solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Sample Dilution: Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analysis:
-
HPLC-UV: Analyze the standard solutions and the diluted sample solution by HPLC. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the diluted sample from this curve.
-
UV-Vis Spectrophotometry: Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax). Create a calibration curve of absorbance versus concentration to determine the concentration of the diluted sample.
-
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Visualized Workflows and Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Factors Influencing Solubility
The solubility of this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a fundamental concept, suggesting that solutes are most soluble in solvents with similar polarity.[6][7]
-
Solute Properties: The presence of the hydroxyl (-OH) and amide functional groups in this compound allows for hydrogen bonding, which can enhance solubility in polar, protic solvents like water and alcohols.[6][8] However, the quinolinone core is a bicyclic aromatic system, which is largely non-polar and contributes to lower aqueous solubility.[5]
-
Solvent Properties: Polar solvents will interact favorably with the polar functional groups of the molecule, while non-polar solvents will better solvate the aromatic core.[6][7] The use of co-solvents (a mixture of a polar and a less polar solvent) can be a strategy to optimize solubility.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][9] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the crystal lattice energy of the solid.
-
pH of the Medium: As a quinolinone derivative, the compound may exhibit acidic or basic properties. The 4-hydroxy group can be deprotonated at higher pH, forming a more polar and potentially more water-soluble phenolate. Conversely, the quinolinone nitrogen might be protonated at very low pH. Therefore, the solubility in aqueous buffers is expected to be pH-dependent.
The following diagram illustrates the relationship between these key factors.
Conclusion
While pre-existing quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its experimental determination. By following the detailed protocol for the shake-flask method and considering the fundamental principles that govern solubility, researchers can generate accurate and reproducible data. This information is indispensable for the rational design of formulations, the interpretation of biological assay results, and the overall advancement of this compound as a compound of interest in scientific and pharmaceutical research.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. bioassaysys.com [bioassaysys.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]
The Structure-Activity Relationship of 4-Hydroxy-3-nitroquinolin-2(1H)-ones: A Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) scaffold is a significant pharmacophore in modern medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, as well as for their antimicrobial properties. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for designing next-generation therapeutics with enhanced potency and selectivity. This guide provides a comprehensive overview of the SAR of HNQs, detailed experimental protocols, and visual workflows to aid in future drug development endeavors.
Core Structure and Biological Target
The fundamental structure of the HNQ scaffold consists of a quinolinone ring system featuring a hydroxyl group at the C4 position and a nitro group at the C3 position. The primary biological target identified for this class of compounds is the glycine binding site of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function.[1][2] By acting as antagonists at this site, HNQs can modulate glutamatergic neurotransmission, a mechanism of interest for treating various neurological disorders.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the benzene ring of the HNQ core has revealed critical insights into the structural requirements for potent biological activity. The general SAR trend indicates that substitutions on the benzene moiety significantly influence the antagonist potency at the NMDA receptor.
Key SAR Findings:
-
Positions 5, 6, and 7: Substitutions at these positions generally lead to an increase in antagonist potency.[1][2] Halogenation, in particular, has proven to be a successful strategy.
-
Position 8: In stark contrast, any substitution at the 8-position results in a dramatic decrease in activity.[1][2] This suggests a steric hindrance or an unfavorable electronic interaction at the receptor binding site.
-
Potency and Selectivity: The most potent antagonist identified from a series of synthesized compounds was 5,6,7-trichloro HNQ, exhibiting an IC50 of 220 nM in a radioligand binding assay.[1][2] Furthermore, HNQs have demonstrated greater selectivity for NMDA receptors over AMPA receptors when compared to related quinoxaline-2,3-diones (QXs) and 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs).[1]
Quantitative SAR Data
The following table summarizes the quantitative data for a series of HNQ derivatives evaluated for their ability to inhibit [3H]DCKA binding to the glycine site of the NMDA receptor.
| Compound | R5 | R6 | R7 | R8 | IC50 (µM) |
| 8a | H | H | H | H | 14 |
| 8b | F | H | H | H | 5.3 |
| 8c | Cl | H | H | H | 3.5 |
| 8d | H | Cl | H | H | 2.5 |
| 8e | H | H | Cl | H | 1.8 |
| 8f | H | H | H | Cl | >100 |
| 8g | Cl | Cl | H | H | 1.1 |
| 8h | H | Cl | Cl | H | 0.8 |
| 8i | Cl | Cl | Cl | H | 0.22 |
Data sourced from Jin & Blankley (1995), Journal of Medicinal Chemistry.[1][2]
Visualizing SAR and Experimental Workflow
To better illustrate the key relationships and processes involved in the study of HNQs, the following diagrams have been generated.
Caption: Key Structure-Activity Relationships of HNQ Derivatives.
Caption: General Experimental Workflow for HNQ Antagonist Evaluation.
Key Experimental Protocols
A detailed understanding of the methodologies used to generate SAR data is crucial for reproducibility and further development. The following are protocols for the key experiments cited in the literature.
Synthesis of 4-Hydroxy-3-nitroquinolin-2(1H)-ones (General Procedure)
The synthesis of the HNQ series is typically achieved through the nitration of the corresponding 2,4-quinolinediols.[1][2]
-
Preparation of Starting Material: Substituted 2,4-quinolinediols are synthesized according to established literature methods.
-
Nitration: The 2,4-quinolinediol is dissolved in a suitable solvent, such as acetic acid.
-
Addition of Nitrating Agent: A nitrating agent, often a mixture of nitric acid and sodium nitrite, is added portion-wise to the solution while maintaining a controlled temperature.[3]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed and can be further purified by recrystallization to yield the desired 4-hydroxy-3-nitroquinolin-2(1H)-one derivative.
[3H]DCKA Binding Assay for NMDA Receptor Glycine Site
This radioligand binding assay is used to determine the affinity of the synthesized HNQs for the glycine binding site of the NMDA receptor.[1][2]
-
Membrane Preparation: Rat brain membranes, typically from the cortex and hippocampus, are prepared through a series of homogenization and centrifugation steps in a buffered solution.
-
Assay Incubation: The brain membranes are incubated in a buffer solution containing a known concentration of the radioligand [3H]DCKA (a high-affinity glycine site antagonist) and varying concentrations of the test compound (HNQ derivative).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [3H]DCKA binding (IC50) is calculated by non-linear regression analysis. Non-specific binding is determined in the presence of a saturating concentration of a known glycine site agonist or antagonist.
Functional Antagonism Assay in Xenopus Oocytes
This electrophysiological assay assesses the functional antagonism of the HNQs at NMDA receptors expressed in a cellular system.[1][2]
-
Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding for specific NMDA receptor subunits (e.g., NR1a/NR2C).
-
Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed on the injected oocytes. The oocytes are perfused with a standard recording solution.
-
Agonist Application: The NMDA receptor is activated by the co-application of glutamate and glycine.
-
Antagonist Application: The test compound (HNQ) is co-applied with the agonists at various concentrations to determine its inhibitory effect on the agonist-induced current.
-
Data Analysis: The data are used to construct concentration-response curves and calculate the antagonist's equilibrium dissociation constant (Kb), providing a measure of its functional potency.
Conclusion
The 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold represents a promising platform for the development of potent and selective antagonists of the NMDA receptor glycine site. The structure-activity relationship is well-defined, with substitutions at positions 5, 6, and 7 enhancing potency, while substitution at position 8 is detrimental. The 5,6,7-trichloro HNQ stands out as a particularly potent derivative. The detailed protocols and workflows provided herein offer a solid foundation for researchers to build upon, enabling the rational design and synthesis of novel HNQ analogs with improved therapeutic potential for neurological disorders. Future work could explore a wider range of substitutions at the favorable positions and investigate the pharmacokinetic and pharmacodynamic properties of the most potent compounds.
References
The Multifaceted Mechanisms of Action of Quinolinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its versatility allows for interaction with a wide array of biological targets, leading to distinct mechanisms of action that have been successfully exploited in the treatment of various diseases, from bacterial infections and cancer to central nervous system disorders and inflammatory conditions. This technical guide provides an in-depth exploration of the primary mechanisms through which quinolinone compounds exert their pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Kinase Inhibition: A Dominant Anti-Cancer Strategy
A significant number of quinolinone derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.
One prominent example is Rebastinib (DCC-2036) , a quinolinone-based inhibitor targeting the Bcr-Abl fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML). Rebastinib is a "switch-control" inhibitor that binds to the ABL1 kinase domain, forcing it into an inactive conformation. This mechanism is effective against both the wild-type Bcr-Abl and the T315I "gatekeeper" mutant, which confers resistance to other tyrosine kinase inhibitors.[1][2] Beyond Bcr-Abl, Rebastinib exhibits a multi-kinase inhibition profile, potently targeting other kinases implicated in cancer progression, such as the SRC family and receptor tyrosine kinases like FLT3 and TIE2.[1][3][4]
Another class of kinases targeted by quinolinone compounds is the PIM kinase family (PIM-1, PIM-2, PIM-3), which are serine/threonine kinases involved in cell cycle progression and apoptosis.[5][6] Several quinoline-based compounds have demonstrated potent, low nanomolar inhibition of PIM-1 kinase, leading to apoptosis in cancer cell lines.[7]
Quantitative Data: Kinase Inhibitory Potency of Quinolinone Compounds
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity.
| Compound/Class | Target Kinase | IC50 (nM) | Reference(s) |
| Rebastinib | u-Abl1 (native) | 0.8 | [1] |
| p-Abl1 (native) | 2 | [1] | |
| Abl1 (T315I mutant) | 4 | [1][2] | |
| SRC | 34 | [1] | |
| LYN | 29 | [1] | |
| FGR | 38 | [1] | |
| HCK | 40 | [1] | |
| KDR (VEGFR2) | 4 | [1] | |
| FLT3 | 2 | [1] | |
| TIE2 | 6 | [1] | |
| Quinoline-Pyridine Hybrid | PIM-1 | 14.3 | [7] |
| TCS PIM-1 1 | PIM-1 | 50 | [8] |
Signaling Pathway: Rebastinib Inhibition of Bcr-Abl Signaling
The following diagram illustrates the central role of the Bcr-Abl fusion protein in CML and the inhibitory action of Rebastinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. adooq.com [adooq.com]
Potential Therapeutic Targets of 4-Hydroxy-3-methylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, 4-Hydroxy-3-methylquinolin-2(1H)-one and its derivatives have garnered significant interest due to their potential to modulate key biological pathways implicated in a variety of diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of the 4-hydroxy-2-quinolone core structure, with a focus on antibacterial, anticancer, and anti-inflammatory applications. While direct studies on this compound are limited, the extensive research on structurally related compounds provides a strong foundation for identifying its probable molecular targets and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.
Antibacterial Target: DNA Gyrase Subunit B (GyrB)
The 4-hydroxy-2-quinolone moiety has been identified as a crucial pharmacophore for the inhibition of the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication and repair in bacteria.[1][2] Targeting GyrB offers a promising strategy for developing novel antibiotics, particularly against drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Mechanism of Action
Quinolone derivatives inhibit the ATPase activity of GyrB, which is necessary for the enzyme's function in introducing negative supercoils into DNA. This inhibition ultimately leads to the disruption of DNA replication and bacterial cell death. The 4-hydroxy group and the carbonyl group of the quinolone scaffold are thought to be critical for binding to the ATP-binding pocket of GyrB.[1]
Quantitative Data: Inhibition of S. aureus GyrB
The following table summarizes the in vitro inhibitory activity of representative 4-hydroxy-2-quinolone derivatives against S. aureus GyrB.
| Compound | Modification | IC50 (µM) | Reference |
| N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide (f1) | N-quinazolinone at the 3-position | 1.21 | [1] |
| Derivative f4 | Modification of the quinazolinone moiety | 0.31 | [1] |
| Derivative f14 | Further modification of the quinazolinone | 0.28 | [1] |
Experimental Protocol: S. aureus GyrB ATPase Inhibition Assay
This assay measures the inhibition of the ATPase activity of S. aureus GyrB by test compounds.
Materials:
-
S. aureus GyrB enzyme
-
Relaxed pBR322 plasmid DNA
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 10% glycerol)
-
Malachite green reagent for phosphate detection
-
Test compounds dissolved in DMSO
Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Initiate the reaction by adding the S. aureus GyrB enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a malachite green-based colorimetric method.
-
The absorbance is read at a specific wavelength (e.g., 620 nm).
-
The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow: GyrB Inhibition Assay
Caption: Workflow for the S. aureus GyrB ATPase inhibition assay.
Anticancer Target: Phosphatidylinositol 3-kinase (PI3Kα)
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] The 4-hydroxy-2-quinolone scaffold has been explored for the development of inhibitors targeting the p110α catalytic subunit of PI3K (PI3Kα).
Mechanism of Action
4-hydroxy-2-quinolone derivatives act as ATP-competitive inhibitors of PI3Kα, binding to the kinase domain and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the downstream inhibition of Akt activation and the induction of apoptosis in cancer cells.
Quantitative Data: Inhibition of PI3Kα
The following table presents the inhibitory activity of selected 4-hydroxy-2-quinolone derivatives against PI3Kα.
| Compound | Modification | IC50 (µM) | Reference |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | 3-carboxamide with N-phenyl and 6-chloro | Not specified | [3] |
| 4,6-dihydroxy-2-quinolone-3-carboxamide | 6-hydroxy and 3-carboxamide | Not specified | [3] |
Note: Specific IC50 values for these compounds were not provided in the referenced search result, but they were identified as inhibitors.
Experimental Protocol: PI3Kα HTRF Kinase Assay
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method for measuring PI3Kα activity.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
HTRF detection reagents (e.g., europium-labeled anti-phospho-Akt antibody and an allophycocyanin-labeled Akt substrate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
Procedure:
-
The assay is conducted in a low-volume 384-well plate.
-
Add the assay buffer, PI3Kα enzyme, and test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction and add the HTRF detection reagents.
-
Incubate for another period to allow for antibody binding.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two fluorescence signals is used to calculate the percentage of inhibition, from which IC₅₀ values are determined.
Signaling Pathway: PI3K/Akt Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of 4-hydroxy-2-quinolone derivatives.
Anti-inflammatory Target: Lipoxygenase (LOX)
Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[4] Inhibition of LOX is a validated strategy for the treatment of inflammatory diseases.
Mechanism of Action
4-hydroxy-2-quinolone derivatives can inhibit the activity of lipoxygenase, thereby preventing the conversion of arachidonic acid to pro-inflammatory leukotrienes. The exact binding mode is still under investigation, but it is believed to involve interactions with the active site of the enzyme.
Quantitative Data: Inhibition of Soybean LOX
The following table shows the inhibitory activity of various 4-hydroxy-2-quinolone-3-carboxamide derivatives against soybean lipoxygenase.
| Compound | Modification | IC50 (µM) | Reference |
| Quinolinone-carboxamide 3h | Specific N-substituted carboxamide at the 3-position | 10 | [4] |
| Quinolinone-carboxamide 3s | Different N-substituted carboxamide at the 3-position | 10 | [4] |
| Quinolinone-carboxamide 3g | Yet another N-substituted carboxamide | 27.5 | [4] |
| Quinolinone hybrid with ferulic acid 11e | Hybrid with acetylated ferulic acid | 52 | [4] |
Experimental Protocol: Soybean Lipoxygenase Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of soybean lipoxygenase.
Materials:
-
Soybean lipoxygenase (sLOX)
-
Linoleic acid (substrate)
-
Borate buffer (pH 9.0)
-
Test compounds dissolved in DMSO
Procedure:
-
The reaction is performed in a quartz cuvette.
-
Add borate buffer and the test compound to the cuvette.
-
Add the sLOX enzyme solution and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Monitor the increase in absorbance at 234 nm for a set time (e.g., 3 minutes) using a UV-Vis spectrophotometer. This absorbance change corresponds to the formation of the conjugated diene product.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
IC₅₀ values are determined from a dose-response curve.
Signaling Pathway: Lipoxygenase and Leukotriene Biosynthesis
Caption: The lipoxygenase pathway for leukotriene synthesis and its inhibition by 4-hydroxy-2-quinolone derivatives.
Anti-virulence Target: Quorum Sensing Regulator (PqsR)
In the opportunistic pathogen Pseudomonas aeruginosa, 4-hydroxy-2-alkylquinolines (HAQs) are signaling molecules in the quorum-sensing (QS) system, which regulates the expression of virulence factors. The transcriptional regulator PqsR (also known as MvfR) is the receptor for these HAQs.
Mechanism of Action
4-hydroxy-2-quinolone derivatives can act as antagonists of PqsR, competing with the native HAQ ligands for binding to the receptor. This prevents the PqsR-mediated activation of virulence gene expression, thereby acting as an anti-virulence agent without directly killing the bacteria, which may reduce the development of resistance.
Quantitative Data: PqsR Ligand Binding
While specific IC50 values for the antagonism of PqsR by this compound are not available, the natural ligands, such as 4-hydroxy-2-heptylquinoline (HHQ), bind to PqsR to activate it. The development of antagonists based on the 4-hydroxy-2-quinolone scaffold is an active area of research.
Experimental Protocol: PqsR Ligand Binding Assay
A common method to assess the binding of compounds to PqsR is a competitive binding assay using a fluorescently labeled ligand.
Materials:
-
Purified PqsR protein
-
A fluorescently labeled PqsR ligand (e.g., a fluorescent analog of HHQ)
-
Assay buffer (e.g., Tris-HCl buffer with additives to maintain protein stability)
-
Test compounds dissolved in DMSO
Procedure:
-
The assay is performed in a microplate format.
-
Add the purified PqsR protein and the fluorescently labeled ligand to each well.
-
Add the test compounds at varying concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization or anisotropy of the solution.
-
Binding of the test compound to PqsR will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
The IC₅₀ values, representing the concentration of the test compound that displaces 50% of the fluorescent ligand, can be calculated.
Signaling Pathway: P. aeruginosa Quorum Sensing
Caption: The PqsR-mediated quorum sensing pathway in P. aeruginosa and its inhibition by 4-hydroxy-2-quinolone antagonists.
Conclusion
The 4-hydroxy-2-quinolone scaffold, as exemplified by this compound, represents a versatile platform for the development of novel therapeutic agents. The evidence strongly suggests that this class of compounds can effectively target a range of clinically relevant proteins, including bacterial DNA gyrase, the oncogenic kinase PI3Kα, the inflammatory enzyme lipoxygenase, and the bacterial virulence regulator PqsR. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the rational design and development of new drugs based on this promising chemical scaffold. Further investigation into the specific activity and selectivity of this compound against these and other potential targets is warranted.
References
Methodological & Application
Application Note: Detailed Protocol for the Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic compound belonging to the 2-quinolone class. The 4-hydroxy-2(1H)-quinolone scaffold is a significant structural motif found in numerous alkaloids, particularly from rutaceous plants, and is known to exist in tautomeric forms.[1] This class of compounds has garnered interest due to a wide range of biological activities, making them privileged scaffolds in drug discovery.[2] The synthesis of quinolone derivatives is a key area of research, with various methods developed, including thermal condensation, microwave-assisted synthesis, and multi-step protocols starting from precursors like isatoic anhydrides.[2][3][4]
This document provides a detailed protocol for the synthesis of this compound via the thermal condensation of aniline with diethyl methylmalonate. This method is a variation of the classic Conrad-Limpach-Knorr quinoline synthesis and provides a direct route to the target compound.
Reaction Scheme
The synthesis proceeds via a high-temperature condensation reaction between aniline and diethyl methylmalonate, which first forms an intermediate anilide, followed by thermal cyclization with the elimination of ethanol to yield the final quinolone product.
Aniline + Diethyl methylmalonate → this compound + 2 Ethanol
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 4-hydroxyquinolin-2-ones by thermal condensation.[4][5]
3.1 Materials and Equipment
-
Chemicals:
-
Aniline (C₆H₅NH₂)
-
Diethyl methylmalonate (C₈H₁₄O₄)
-
Toluene
-
Sodium hydroxide (NaOH), 0.5 M aqueous solution
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Decolorizing charcoal (optional)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask
-
Distillation head and condenser
-
Heating mantle or metal bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator paper (e.g., Congo red paper)
-
3.2 Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a distillation head, add aniline (1.0 eq) and diethyl methylmalonate (1.0-1.05 eq).[4]
-
Thermal Condensation: Heat the mixture using a heating mantle or metal bath. The reaction is typically performed in stages. First, heat the mixture to approximately 220-230°C for about 1 hour.[4] Then, increase the temperature to 260-270°C and maintain it until the distillation of ethanol ceases (typically 3-6 hours).[4]
-
Initial Work-up: Carefully pour the hot reaction mixture into a beaker containing stirred toluene and allow it to cool to room temperature.[4] A precipitate of the crude product should form.
-
Base Extraction: Transfer the toluene slurry to a larger beaker or flask. Add 0.5 M aqueous sodium hydroxide solution and stir vigorously. The acidic this compound will dissolve in the aqueous base to form its sodium salt.[4]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the upper organic (toluene) layer.
-
Washing: Wash the aqueous layer with fresh toluene to remove any remaining non-acidic impurities.[4] Discard the organic washings.
-
Decolorization (Optional): If the aqueous solution is highly colored, treat it with a small amount of decolorizing charcoal, stir for a few minutes, and then filter to remove the charcoal.[4]
-
Precipitation: Cool the aqueous solution in an ice bath and slowly acidify it with 10% hydrochloric acid while stirring.[4] Monitor the pH. Continue adding acid until the solution is acidic (e.g., to Congo red). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[4] Wash the solid thoroughly with cold distilled water to remove any inorganic salts.[4]
-
Drying: Dry the purified product, for example, in a desiccator or a vacuum oven at a moderate temperature. If necessary, the product can be further purified by recrystallization.
Characterization and Data
The synthesized compound should be characterized to confirm its identity and purity. Spectroscopic data from the literature for this compound are provided below for comparison.[1]
| Parameter | Value | Reference |
| Appearance | White to off-white solid | |
| Yield | Moderate to good | [3] |
| Melting Point | >300 °C | |
| ¹H NMR (DMSO-d₆, ppm) | 11.30 (s, 1H, NH), 7.85 (dd, J=7.9, 1.5 Hz, 1H), 7.41 (ddd, J=8.5, 7.1, 1.5 Hz, 1H), 7.23 (d, J=8.3 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 1.98 (s, 3H, CH₃) | [1] |
| ¹³C NMR (DMSO-d₆, ppm) | 164.0 (C=O), 157.4 (C-OH), 137.4 (C-8a), 129.8 (C-6), 122.7 (C-5), 121.2 (C-7), 115.8 (C-4a), 115.0 (C-8), 106.9 (C-3), 9.6 (CH₃) | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure involves very high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.
-
Aniline is toxic and can be absorbed through the skin. Handle it in a well-ventilated fume hood.
-
Toluene is flammable and volatile. Avoid open flames and ensure adequate ventilation.
-
Handle concentrated acids and bases with care.
-
The hot reaction mixture should be handled with extreme caution to avoid severe burns.
References
- 1. 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs [mdpi.com]
- 3. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Hydroxyquinolin-2-ones
Introduction
The 4-hydroxyquinolin-2-one (also known as 4-hydroxy-2-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The functionalization of the quinolone ring is crucial for tuning its biological activity, making it a versatile template for drug design.
Microwave-assisted organic synthesis has emerged as a powerful and green technology to accelerate the synthesis of these valuable heterocyclic compounds.[1][2] Compared to conventional heating methods, microwave irradiation offers significant advantages by directly and efficiently heating the reaction mixture. This leads to dramatically reduced reaction times (from hours to minutes), higher product yields, improved purity, and greater energy efficiency, aligning with the principles of green chemistry.[3][1][4]
These application notes provide detailed protocols for the microwave-assisted synthesis of 4-hydroxyquinolin-2-one analogues, primarily focusing on the bismuth(III) chloride-catalyzed condensation reaction, a modern and efficient approach.
Reaction Mechanism and Workflow
The synthesis of 4-hydroxyquinolin-2-ones can be achieved through various pathways, most notably the Conrad-Limpach synthesis, which involves the condensation of anilines with β-ketoesters or dialkyl malonates.[5][6] Under microwave irradiation, this cyclocondensation reaction is significantly accelerated. A highly efficient modern variation involves the condensation of β-enaminones with diethyl malonate, catalyzed by a Lewis acid such as bismuth(III) chloride (BiCl₃).[1]
The general workflow for this synthesis involves the preparation of starting materials, the microwave-assisted reaction, and subsequent purification of the final product.
Caption: General workflow for the synthesis of 4-hydroxyquinolin-2-ones.
The reaction proceeds via the condensation of a β-enaminone with diethyl malonate, catalyzed by BiCl₃ under microwave irradiation.
Caption: Reaction pathway for BiCl₃-catalyzed synthesis.
Experimental Protocols
Protocol 1: BiCl₃-Catalyzed Microwave-Assisted Synthesis of 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione
This protocol is adapted from a reported green synthesis method and describes the reaction of a β-enaminone with diethyl malonate.[1]
Materials and Equipment:
-
β-enaminone (e.g., 3-((phenyl)amino)cyclohex-2-en-1-one)
-
Diethyl malonate
-
Bismuth(III) chloride (BiCl₃)
-
Ethanol (EtOH)
-
Microwave synthesizer (e.g., Biotage Initiator)
-
10-20 mL microwave reactor tube with a pressure cap
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) supplies
Procedure:
-
In a glass microwave reactor tube, combine the β-enaminone (1 mmol) and diethyl malonate (3 mmol, a 3:1 mixture ratio) in ethanol (1 mL).[1]
-
Add bismuth(III) chloride (BiCl₃, 0.2 mmol, 20 mol%) to the reaction mixture.[1]
-
Seal the tube securely with a cap.
-
Place the vessel into the microwave synthesizer cavity.
-
Irradiate the mixture with microwaves for a duration of 5 to 13 minutes, maintaining a constant temperature (the optimal temperature may need to be determined, but is often in the range of 100-150 °C).[1]
-
Monitor the progress of the reaction by TLC (e.g., using a 60:40 mixture of ethyl acetate and petroleum ether as eluent).[1]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add 5 mL of ethanol to the mixture and recover the solid catalyst by filtration.[1]
-
Wash the recovered catalyst with ethanol.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography to yield the pure 4-hydroxyquinolin-2-one derivative.[3]
Data Presentation: Synthesis of 4-Hydroxyquinolin-2-one Analogues
The following tables summarize representative results for the BiCl₃-catalyzed microwave-assisted synthesis, highlighting the efficiency of this method.
Table 1: Synthesis of Various 4-Hydroxyquinolin-2-one Analogues [1]
| Entry | Product Name | Time (min) | Yield (%) |
| 1 | 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 10 | 71 |
| 2 | 4-Hydroxy-1-(4-nitrophenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | 13 | 51 |
| 3 | 4-Hydroxy-1-(2-methoxyphenyl)-7,8-dihydroquinoline-2,5(1H,6H)-dione | 8 | 65 |
| 4 | 4-Hydroxy-1-(2-methoxyphenyl)-7,7-dimethyl-7,8-dihydroquinoline-2,5(1H,6H)-dione | 5 | 61 |
Table 2: Comparison of Microwave vs. Conventional Heating [1]
| Method | Conditions | Time | Yield (%) |
| Conventional Heating | Reflux in Ethanol | 48 h | Trace amounts |
| Microwave Irradiation | BiCl₃ (20 mol%) in Ethanol | 10 min | 71 |
Data based on the synthesis of 4-Hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione.
Safety and Handling
-
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical reactions. Domestic microwave ovens must not be used.
-
Always use sealed reaction vessels rated for the expected temperatures and pressures.
-
Handle all chemicals, especially catalysts and solvents, in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
Microwave-assisted synthesis is a highly effective, rapid, and environmentally friendly method for producing 4-hydroxyquinolin-2-one derivatives.[1] The protocols outlined provide a robust framework for researchers to synthesize these valuable scaffolds, achieving moderate to good yields in a fraction of the time required by conventional methods.[1] This technology is an invaluable tool for professionals in drug discovery and medicinal chemistry, enabling faster exploration of chemical space and accelerating the development of novel therapeutic agents.
References
- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for assessing cell metabolic activity. It serves as a key indicator of cell viability, proliferation, and cytotoxicity. This assay is particularly crucial in the fields of drug discovery and toxicology for screening the effects of novel chemical compounds on cultured cells. The underlying principle of the MTT assay is the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes present in metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells. These formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Quinoline and its derivatives, including 4-Hydroxy-3-methylquinolin-2(1H)-one, represent a significant class of heterocyclic compounds recognized for a broad spectrum of biological activities, notably anticancer properties. Accurate and reproducible evaluation of their cytotoxic effects is a critical step in the drug development pipeline. These application notes provide a detailed protocol for determining the cytotoxic effects of this compound derivatives on various cancer cell lines using the MTT assay.
Experimental Protocols
Materials and Reagents
-
Cells: Appropriate cancer cell lines (e.g., MCF-7, HeLa, A549).
-
Culture Medium: Recommended medium for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound derivatives dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT powder in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[1]
-
Solubilization Solution: Anhydrous DMSO is commonly used.[1] Other options include acidified isopropanol or a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[1]
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Equipment:
Step-by-Step Methodology
1. Cell Seeding:
-
Harvest cells from culture flasks using standard trypsinization methods for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into a 96-well plate at an optimal density. This density should be predetermined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay. A typical seeding density ranges from 1,000 to 100,000 cells per well.[2]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.[1]
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the designated wells.
-
Include the following control wells in triplicate:[1]
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration used for the test compounds.
-
Untreated Control (Positive Control): Cells in culture medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5]
3. MTT Incubation:
-
Following the treatment period, carefully remove the medium containing the compounds from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[2][4]
-
Incubate the plate for 2 to 4 hours at 37°C in a humidified incubator.[2] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. The formation of a purple precipitate should be visible under an inverted microscope.[2]
4. Formazan Solubilization:
-
After the MTT incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4]
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure the complete dissolution of the crystals, resulting in a homogenous purple solution.[3]
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2] It is recommended to use a reference wavelength of 630 nm or higher to correct for background absorbance.[3][6]
-
Readings should be taken within one hour of adding the solubilization solution.[3]
-
Data Calculation:
-
Subtract the average absorbance of the blank control from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100 [7]
-
The cytotoxic activity of the compounds is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines
| Compound ID | Description | Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative A | [Chemical Description] | MCF-7 | 48 | [Value] |
| Derivative B | [Chemical Description] | HeLa | 48 | [Value] |
| Derivative C | [Chemical Description] | A549 | 48 | [Value] |
| Doxorubicin | (Positive Control) | MCF-7 | 48 | [Value] |
IC50 values are determined from dose-response curves of at least three independent experiments.
Visualization
Experimental Workflow
The following diagram illustrates the key steps in the MTT assay for evaluating the cytotoxicity of this compound derivatives.
Proposed Signaling Pathway for Cytotoxicity
Quinolinone derivatives often exert their cytotoxic effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway initiated by these compounds in cancer cells, leading to programmed cell death. This pathway involves the modulation of key regulatory proteins in both the intrinsic (mitochondrial) and potentially the PI3K/Akt survival pathways.
References
- 1. brieflands.com [brieflands.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Application Notes and Protocols: In Vitro Anticancer Activity of 4-Hydroxy-3-methylquinolin-2(1H)-one on A549 Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the in vitro anticancer effects of 4-Hydroxy-3-methylquinolin-2(1H)-one on the A549 human non-small cell lung cancer cell line. The protocols outlined below detail the necessary experimental procedures to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Introduction
Quinolinone derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. This document focuses on this compound, a novel compound whose potential as an anticancer agent is under investigation. The A549 cell line, derived from a human lung adenocarcinoma, serves as a well-established in vitro model for non-small cell lung cancer research.[1] The following protocols provide a framework for characterizing the cytotoxic and apoptotic effects of this compound on A549 cells.
Data Presentation
Quantitative data from the following experiments should be recorded and organized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on A549 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Data to be determined |
| 48 hours | Data to be determined |
| 72 hours | Data to be determined |
IC50: The concentration of the compound that inhibits 50% of cell growth.
Table 2: Apoptosis Analysis of A549 Cells Treated with this compound (48 hours)
| Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound (48 hours)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 Phase (%) |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Workflow
Caption: Overall experimental workflow for assessing the anticancer activity.
Detailed Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[2]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Procedure:
-
Seed A549 cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[2][3]
-
Treat the cells with various concentrations of this compound (e.g., a range of concentrations to determine the IC50) for 24, 48, or 72 hours.[2] Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[2]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][4]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Procedure:
-
Seed A549 cells in 6-well plates and treat with different concentrations of this compound for the desired time (e.g., 48 hours).[5]
-
Harvest the cells (including floating cells in the medium) by trypsinization.[2]
-
Wash the cells twice with cold PBS.[2]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[2]
-
Incubate the cells for 15 minutes at room temperature in the dark.[2]
-
Analyze the stained cells by flow cytometry.[5]
-
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]
-
Procedure:
-
Treat A549 cells with this compound for 24, 48, or 72 hours.[6]
-
Harvest and wash the cells, then fix them in 70% ethanol overnight at -20°C.[6]
-
Pellet the ethanol-fixed cells, wash with ice-cold PBS, and resuspend in a staining solution containing propidium iodide (PI), Triton-X-100, sodium citrate, and RNase.[6]
-
After a 30-minute incubation, analyze the cells by flow cytometry.[6][7]
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of the compound.[8]
-
Procedure:
-
Treat cells with this compound for the desired time.[8]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.[8]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[8]
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, caspases, cell cycle-related proteins) overnight at 4°C.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[10]
-
Potential Signaling Pathways
Based on the known mechanisms of similar anticancer compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
Caption: Potential apoptosis signaling pathways modulated by the compound.
Conclusion
The protocols described in these application notes provide a robust framework for the initial in vitro evaluation of the anticancer activity of this compound against the A549 non-small cell lung cancer cell line. The data generated from these experiments will be crucial for determining the compound's efficacy and mechanism of action, thereby guiding further preclinical development.
References
- 1. Repurposing A549 Adenocarcinoma Cells: New Options for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Apoptosis-Inducing Effect of Theabrownin against Non-small Cell Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Cell Cycle Blockade by Helichrysetin in A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. origene.com [origene.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Antifungal Screening of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and antifungal screening of ring-substituted 4-hydroxy-1H-quinolin-2-ones. The quinoline scaffold is a prominent feature in many biologically active compounds, and derivatives of 4-hydroxy-1H-quinolin-2-one have demonstrated notable antifungal properties, making them promising candidates for novel antifungal drug development.[1][2][3]
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of new antifungal agents.[4] Quinolone derivatives have a broad spectrum of chemotherapeutic properties, including considerable antifungal activity.[4][5] Ring-substituted 4-hydroxy-1H-quinolin-2-ones represent a class of heterocyclic compounds that have been investigated for their biological activities, including their potential as antifungal agents.[2][6][7] This document outlines the synthetic strategies for generating a library of these compounds and the standardized methods for evaluating their in vitro antifungal efficacy.
Data Presentation
The antifungal activity of a series of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives was evaluated against a panel of eight fungal strains.[2] The results, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, are summarized in the tables below. Lower MIC values indicate greater antifungal potency.
Table 1: Antifungal Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones against Yeast Strains
| Compound | Substitution Pattern | Candida albicans ATCC 90028 | Candida tropicalis 156 | Candida krusei E28 | Candida glabrata 20/I |
| 1 | 5-Cl | >1000 | >1000 | >1000 | >1000 |
| 2 | 6-Cl | 500 | 250 | 125 | 500 |
| 3 | 7-Cl | 125 | 62.5 | 62.5 | 125 |
| 4 | 8-Cl | 250 | 125 | 125 | 250 |
| 5 | 6-NO₂ | >1000 | >1000 | >1000 | >1000 |
| 6 | 6-NH₂ | 500 | 500 | 250 | >1000 |
| 7 | 6-NH-cinnamoyl | 250 | 125 | 125 | 250 |
| 8 | 6-N=N-(2,5-diCl-4-NO₂-Ph) | 125 | 62.5 | 62.5 | 125 |
| 9 | 3-COOH | >1000 | >1000 | >1000 | >1000 |
| 10 | 3-COOCH₃ | >1000 | >1000 | >1000 | >1000 |
| 11 | 3-CONH₂ | >1000 | >1000 | >1000 | >1000 |
| 12 | 3-CONH-phenyl | 500 | 250 | 125 | 500 |
| Fluconazole | Standard | 1 | 2 | 64 | 8 |
Table 2: Antifungal Activity of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones against Filamentous Fungi
| Compound | Substitution Pattern | Aspergillus fumigatus 231 | Trichophyton mentagrophytes 445 | Lichtheimia corymbifera 272 | Trichoderma viride |
| 1 | 5-Cl | >1000 | >1000 | >1000 | >1000 |
| 2 | 6-Cl | 250 | 125 | 500 | 250 |
| 3 | 7-Cl | 62.5 | 31.25 | 125 | 62.5 |
| 4 | 8-Cl | 125 | 62.5 | 250 | 125 |
| 5 | 6-NO₂ | >1000 | >1000 | >1000 | >1000 |
| 6 | 6-NH₂ | 250 | 125 | >1000 | 500 |
| 7 | 6-NH-cinnamoyl | 125 | 62.5 | 250 | 125 |
| 8 | 6-N=N-(2,5-diCl-4-NO₂-Ph) | 62.5 | 31.25 | 125 | 62.5 |
| 9 | 3-COOH | >1000 | >1000 | >1000 | >1000 |
| 10 | 3-COOCH₃ | >1000 | >1000 | >1000 | >1000 |
| 11 | 3-CONH₂ | >1000 | >1000 | >1000 | >1000 |
| 12 | 3-CONH-phenyl | 250 | 125 | 500 | 250 |
| Fluconazole | Standard | >64 | 8 | >64 | >64 |
Experimental Protocols
Synthesis of Ring-Substituted 4-Hydroxy-1H-quinolin-2-ones
A general method for the synthesis of the 4-hydroxy-1H-quinolin-2-one core involves the microwave-assisted reaction of substituted anilines with malonic acid or its esters.[2]
Materials:
-
Substituted aniline
-
Malonic acid or diethyl malonate
-
Microwave reactor
-
Appropriate solvents (e.g., ethanol)
-
Standard laboratory glassware
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Protocol:
-
In a microwave-safe reaction vessel, combine the substituted aniline (1 equivalent) and malonic acid (1.5 equivalents) or diethyl malonate (1.5 equivalents).
-
Add a suitable solvent, if necessary, to ensure proper mixing and heating.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters (temperature, pressure, and time) according to the specific reactants. A typical starting point is 150°C for 30 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Isolate the crude product by filtration if it precipitates, or by removing the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Note: Further functionalization, such as nitration, reduction, and acylation, can be performed on the synthesized quinolinone core to generate a diverse library of derivatives.[2]
In Vitro Antifungal Susceptibility Testing
The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines M27-A3 for yeasts and M38-A2 for filamentous fungi.[8][9]
Materials:
-
Ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains (yeasts and filamentous fungi)
-
Spectrophotometer or microplate reader
-
Incubator
Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Filamentous Fungi: Grow the fungus on Potato Dextrose Agar (PDA) at 28-35°C until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
-
Microdilution Assay:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (appropriately diluted in RPMI-1640) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation and Incubation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
Mandatory Visualization
Proposed Mechanism of Antifungal Action
While the exact mechanism of action for 4-hydroxy-1H-quinolin-2-ones is not fully elucidated, a plausible hypothesis involves the chelation of essential metal ions, which disrupts vital enzymatic functions within the fungal cell.
Caption: Proposed mechanism of action for 4-hydroxy-1H-quinolin-2-ones.
Experimental Workflow for Antifungal Screening
The workflow for screening the antifungal activity of the synthesized compounds follows a logical progression from compound preparation to the final determination of the MIC.
Caption: Workflow for in vitro antifungal susceptibility testing.
References
- 1. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrano[3,2- c ]quinolones and furo[3,2- c ]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1 H )-one and pr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03416F [pubs.rsc.org]
- 5. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxy-3-methylquinolin-2(1H)-one as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxy-3-methylquinolin-2(1H)-one core, a prominent member of the quinolinone family, represents a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents with a wide range of pharmacological activities. This document provides detailed application notes and protocols for utilizing this scaffold in drug design, covering synthetic strategies, biological evaluation, and data interpretation.
Overview of the 4-Hydroxy-2-quinolinone Scaffold
The quinolinone scaffold is a bicyclic heterocyclic aromatic compound that is present in numerous natural and synthetic biologically active molecules.[1] Derivatives of 4-hydroxy-2-quinolinone have garnered significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and neuroprotective properties.[1][2] The core structure's ability to be readily functionalized at various positions makes it an ideal starting point for generating compound libraries for high-throughput screening and lead optimization.
Synthetic Approaches
The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common strategy involves the condensation of anilines with β-ketoesters, such as the Conrad-Limpach-Knorr reaction.[3] Modifications to this core structure are often performed at the C3, N1, and the benzene ring of the quinolinone moiety.
A general workflow for the synthesis and evaluation of novel derivatives is depicted below.
Caption: General workflow for drug discovery using the 4-hydroxy-2-quinolinone scaffold.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The following tables summarize key quantitative data from published studies.
Anticancer Activity
The antiproliferative effects of several derivatives have been evaluated against various cancer cell lines. The MTT assay is a common method used to assess cell viability.[4]
| Compound ID | R Group (at C1) | R1 Group (at C3 side chain) | Target Cell Line | IC50 (µg/mL) | Reference |
| III-a1 | C6H5 | n-propylamine | MDA-MB | 25 | [4] |
| III-b1 | CH3 | n-propylamine | MDA-MB | 25 | [4] |
| III-b2 | CH3 | methylamine | MDA-MB | 25 | [4] |
| III-a4 | C6H5 | - | MDA-MB | 30-50 | [4] |
| III-a5 | C6H5 | - | MDA-MB | 30-50 | [4] |
Antimicrobial Activity
The quinolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[5] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of these compounds.
Note: Specific MIC values were not detailed in the provided search results, but the synthesis of analogs with varying alkyl chain lengths at C-3 and substituents at C-6 and C-7 has been shown to dramatically impact antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Aspergillus flavus.[5]
Experimental Protocols
General Synthesis of 4-Hydroxy-2-quinolone Analogs[5]
This protocol describes the synthesis of 4-hydroxy-2-quinolone analogs with a long alkyl side chain at the C-3 position.
Materials:
-
Substituted 1-methyl-2H-benzo[d][4][6]oxazine-2,4(1H)-dione (1a-1g)
-
Long-chain alkyl ketones (2a or 2b)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Water (H₂O)
Procedure:
-
To a solution of the appropriate 1-methyl-2H-benzo[d][4][6]oxazine-2,4(1H)-dione (1.50 mmol) and long-chain alkyl ketone (1.50 mmol) in DMF (1 mL), add NaH (2.25 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
Upon completion, quench the reaction by carefully adding H₂O.
-
Collect the resulting precipitate by filtration and wash with H₂O.
-
Concentrate the crude product in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 5% EtOAc in Hexanes) to yield the desired 4-hydroxy-2-quinolone analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and HRMS.
In Vitro Anticancer Activity (MTT Assay)[4]
This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
MDA-MB human breast cancer cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized quinolinone derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
Procedure:
-
Culture MDA-MB cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways and Mechanisms of Action
The diverse biological activities of 4-hydroxy-2-quinolinone derivatives suggest their interaction with multiple cellular targets. For instance, their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. One such target is the phosphatidylinositol 3-kinase (PI3Kα) enzyme, which is a crucial component of the PI3K/AKT/mTOR pathway.[1]
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by 4-hydroxy-2-quinolinone derivatives.
Conclusion
The this compound scaffold is a highly valuable platform for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising area for further research. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery programs.
References
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-ones) as Potential Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of a series of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives, which have been identified as potential antiviral agents, particularly against SARS-CoV-2. The antiviral potential of these compounds has been primarily evaluated through in silico molecular docking studies, which suggest a strong binding affinity to the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2] This document outlines the synthetic procedures, summarizes the key quantitative data, and presents the proposed mechanism of action based on computational analysis.
Introduction
The quinoline scaffold is a prominent heterocyclic motif found in numerous compounds with a wide range of biological activities, including antiviral properties.[3][4][5] The 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) core represents an interesting structural class that has been investigated for various therapeutic applications. Recent computational studies have highlighted their potential as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting they could be promising candidates for the development of novel anti-COVID-19 therapeutics.[1][2] The synthesis of these compounds is achieved through an unexpected outcome of the formylation of 4-hydroxyquinolin-2(1H)-ones, providing a straightforward route to this class of molecules.[2]
Experimental Protocols
General Synthesis of 3,3'-Methylenebis(4-hydroxyquinolin-2(1H)-ones) (3a-g)
This protocol describes a general method for the synthesis of various substituted 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones).[6]
Materials:
-
Substituted 4-hydroxyquinolin-2(1H)-one (1a-g) (1.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Triethylamine (Et3N) (0.5 mL)
-
Methanol (for crystallization)
Procedure:
-
A mixture of the appropriate substituted 4-hydroxyquinolin-2(1H)-one (1a-g) (1.0 mmol), dimethylformamide (5 mL), and triethylamine (0.5 mL) is placed in a suitable reaction vessel.
-
The reaction mixture is heated with stirring in an oil bath at 70-80 °C for 8-10 hours.
-
During the reaction, the initial color of the solution will gradually change, and a precipitate will form.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration.
-
The crude product is purified by recrystallization from a mixture of DMF and methanol to afford the pure 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) derivatives (3a-g).[6]
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones).
Quantitative Data
The following table summarizes the synthesized compounds and their respective yields.
| Compound | Substituent (R) | Yield (%) |
| 3a | H | 87 |
| 3b | 6-CH3 | 78 |
| 3c | 6-OCH3 | 70 |
| 3d | 7-Cl | 80 |
| 3e | 8-CH3 | 85 |
| 3f | 5,7-di-Cl | 75 |
| 3g | 6,7-di-CH3 | 82 |
| Data sourced from Aly et al. (2021).[6][7] |
Characterization Data
Selected characterization data for the parent compound 3a :
-
Appearance: Orange crystals[6]
-
1H NMR (400 MHz, DMSO-d6): δ = 3.75 (s, 2H, CH2), 7.17–7.19 (m, 2H, Ar–H), 7.30–7.35 (m, 2H, Ar–H), 7.65–7.71 (m, 2H, Ar–H), 11.99 (s, 2H, NH), 12.54 ppm (s, 2H, OH).[6]
-
13C NMR (100 MHz, DMSO-d6): δ = 19.16 (CH2), 109.12 (C-3), 115.85 (C-4a), 115.96 (C-8), 122.52 (C-6), 122.78 (C-5), 130.87 (C-7), 136.80 (C-8a), 160.77 (C-4), 165.94 ppm (C-2).[6]
-
Mass Spectrometry (Fab, 70 eV, %): m/z = 334 (M+, 15).[6]
-
Elemental Analysis: Anal. Calcd. for C19H14N2O4: C, 68.26; H, 4.22; N, 8.38. Found: C, 68.38; H, 4.35; N, 8.42.[6]
Potential Antiviral Activity and Mechanism of Action
The antiviral potential of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) has been primarily investigated through computational methods against SARS-CoV-2.
Molecular Docking Studies
Molecular docking simulations have shown that these compounds exhibit good binding affinity to the main protease (Mpro) of SARS-CoV-2.[1][2] Mpro is a cysteine protease that plays a crucial role in the viral replication and transcription process by cleaving polyproteins into functional viral proteins.[1][2] Inhibition of Mpro is a key strategy for the development of anti-coronaviral drugs.
The synthesized compounds were docked into the active site of SARS-CoV-2 Mpro, and their binding energies were found to be comparable to that of the known protease inhibitor, Darunavir.[1][2] The docking results suggest that the 4-hydroxy and the N-H groups of the quinolinone rings, as well as the carbonyl groups, are involved in hydrogen bonding interactions with key amino acid residues in the active site of the protease.
Diagram of Proposed Mechanism of Action:
Caption: Proposed inhibition of SARS-CoV-2 main protease (Mpro) by 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones).
Conclusion and Future Directions
The synthetic protocol described herein provides an efficient method for the preparation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). The in silico data strongly suggests that these compounds are promising candidates for further investigation as antiviral agents, particularly as inhibitors of the SARS-CoV-2 main protease. Future work should focus on the in vitro evaluation of these compounds in enzymatic and cell-based antiviral assays to validate the computational predictions and determine their potency (e.g., IC50 and EC50 values) and cytotoxicity. Structure-activity relationship (SAR) studies on a broader range of derivatives could further optimize the antiviral activity of this chemical class.
References
- 1. Synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) of prospective anti-COVID-19 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. #Nitrosocarbonyls 1: Antiviral Activity of N-(4-Hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the Influenza A Virus H1N1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of potent and effective SARS-CoV-2 main protease inhibitors based on maleimide analogs for the potential treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone scaffolds are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant properties.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4] Antioxidants can mitigate oxidative stress by neutralizing free radicals, and therefore, the evaluation of the antioxidant potential of novel compounds like quinolinones is a critical step in drug discovery and development.[5][6]
This document provides detailed protocols for a panel of commonly used in vitro assays to assess the antioxidant activity of quinolinone compounds. These assays, including the DPPH, ABTS, FRAP, and ORAC methods, offer a comprehensive preliminary screening of the radical scavenging and reducing capabilities of these molecules.[7][8][9][10] Additionally, a potential mechanistic pathway, the Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant response, is discussed as a possible target for quinolinone-mediated antioxidant effects.[11][12]
Experimental Workflow for Antioxidant Activity Screening
The following diagram outlines the general workflow for evaluating the antioxidant activity of quinolinone compounds, from initial sample preparation to data analysis and interpretation.
Caption: General experimental workflow for screening the antioxidant activity of quinolinone compounds.
Key Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[7][13]
Reagents:
-
DPPH solution (0.1 mM in methanol or ethanol)
-
Quinolinone compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
Methanol or Ethanol
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol with an absorbance of approximately 1.0 at 517 nm.[13]
-
In a 96-well plate, add 20 µL of various concentrations of the quinolinone compound solution or standard antioxidant.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.[14]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.[15]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8][16]
Reagents:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Quinolinone compound stock solution
-
Positive control (e.g., Trolox)
-
Phosphate Buffered Saline (PBS) or Ethanol
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][17]
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
In a 96-well plate, add 10 µL of various concentrations of the quinolinone compound solution or standard antioxidant.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[17]
-
Measure the absorbance at 734 nm using a microplate reader.[8]
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]
Reagents:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare fresh.
-
-
Quinolinone compound stock solution
-
Positive control (e.g., FeSO₄·7H₂O or Trolox)
Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 10 µL of various concentrations of the quinolinone compound solution or standard.
-
Add 190 µL of the FRAP reagent to each well.[18]
-
Incubate the plate at 37°C for 4-60 minutes, depending on the specific protocol.[18]
-
Measure the absorbance at 593 nm using a microplate reader.
-
The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.[19]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10][20]
Reagents:
-
Fluorescein solution (e.g., 10 nM in phosphate buffer, pH 7.4)
-
AAPH solution (e.g., 240 mM in phosphate buffer, pH 7.4)
-
Quinolinone compound stock solution
-
Positive control (e.g., Trolox)
-
Phosphate buffer (pH 7.4)
Procedure:
-
In a black 96-well plate, add 25 µL of various concentrations of the quinolinone compound solution, standard (Trolox), or blank (phosphate buffer).[10][21]
-
Add 150 µL of the fluorescein solution to each well.[10][21]
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[10][21]
-
After incubation, rapidly inject 25 µL of the AAPH solution into each well using an automated injector.[10]
-
Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[21]
-
The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.[21]
Data Presentation
Quantitative data from the antioxidant assays should be summarized in a clear and structured table for easy comparison of the antioxidant activity of different quinolinone compounds.
| Compound ID | DPPH IC50 (µM) | ABTS TEAC (µM Trolox/µM) | FRAP (µM Fe²⁺/µM) | ORAC (µM TE/µM) |
| Quinolinone-1 | 25.4 ± 2.1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Quinolinone-2 | 15.8 ± 1.5 | 2.5 ± 0.3 | 3.1 ± 0.2 | 4.2 ± 0.5 |
| Quinolinone-3 | 42.1 ± 3.5 | 1.2 ± 0.1 | 1.9 ± 0.2 | 2.5 ± 0.3 |
| Trolox | 8.2 ± 0.7 | 1.0 | 1.0 | 1.0 |
| Ascorbic Acid | 5.6 ± 0.5 | 1.1 ± 0.1 | 1.2 ± 0.1 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation (n=3). IC50 values represent the concentration required for 50% inhibition. TEAC, FRAP, and ORAC values are expressed relative to the activity of the compound at a specific concentration.
Potential Signaling Pathway: Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[11] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[22] Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[12][22] This leads to the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).[23] Some antioxidant compounds can activate this pathway, thereby enhancing the endogenous antioxidant defenses. Quinolinone compounds, due to their chemical structure, may have the potential to modulate the Nrf2-ARE pathway.
Caption: The Nrf2-ARE signaling pathway as a potential target for quinolinone compounds.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of the antioxidant activity of quinolinone compounds. A multi-assay approach is recommended to obtain a comprehensive understanding of their antioxidant potential. Further investigations, including cell-based assays and mechanistic studies focusing on pathways like Nrf2, are essential to fully elucidate the biological significance of these findings and to guide the development of novel quinolinone-based therapeutic agents for diseases associated with oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quinolinic Acid: Neurotoxin or Oxidative Stress Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iau.ir [journals.iau.ir]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]
- 13. mdpi.com [mdpi.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. louis.uah.edu [louis.uah.edu]
- 16. researchgate.net [researchgate.net]
- 17. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. mdpi.com [mdpi.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Versatility of 4-Hydroxy-3-methylquinolin-2(1H)-one in the Synthesis of Novel Heterocyclic Compounds
For Immediate Release
[City, State] – [Date] – 4-Hydroxy-3-methylquinolin-2(1H)-one and its derivatives have emerged as highly versatile building blocks in the field of heterocyclic chemistry. Their unique structural features and reactivity allow for the synthesis of a diverse range of fused heterocyclic systems, many of which exhibit significant biological and pharmacological activities. These compounds serve as crucial intermediates for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.
The strategic functionalization of the 4-hydroxyquinolin-2(1H)-one scaffold has led to the development of efficient synthetic methodologies for the construction of complex molecular architectures. Notably, the synthesis of pyrano[3,2-c]quinolones, furo[3,2-c]quinolones, and bisquinoline derivatives has garnered considerable attention within the scientific community. These novel heterocyclic compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties, making them attractive candidates for further drug development.
This application note provides a comprehensive overview of the synthetic applications of this compound and its analogs, detailing key experimental protocols and summarizing the biological activities of the resulting heterocyclic compounds.
Key Applications in Heterocyclic Synthesis:
-
Synthesis of Pyrano[3,2-c]quinolones: These compounds, which are structural motifs in several natural products, are readily synthesized from 4-hydroxyquinolin-2-ones. One common method involves a one-pot, three-component reaction between a 4-hydroxyquinolin-2-one, an aldehyde, and an active methylene compound like malononitrile.[1] This approach offers high atom economy and allows for the creation of a diverse library of derivatives.
-
Synthesis of Furo[3,2-c]quinolones: Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols provide an efficient route to furo[3,2-c]quinolones.[2] This method proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure.
-
Synthesis of Bisquinolines: The reaction of 4-hydroxyquinolin-2(1H)-ones with aldehydes can also lead to the formation of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones). These bis-heterocyclic structures are of interest for their potential biological activities.
The synthesized compounds have been extensively evaluated for their therapeutic potential. Several pyrano[3,2-c]quinoline derivatives have exhibited potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer.[3][4] The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes such as topoisomerase II.[4]
Quantitative Data Summary
The following tables summarize the reaction yields and biological activity data for representative heterocyclic compounds synthesized from 4-hydroxyquinolin-2-one derivatives.
Table 1: Synthesis of Pyrano[3,2-c]quinolone Derivatives
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 92 | [4] |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 95 | [4] |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | 90 | [4] |
| 4 | Furan-2-carbaldehyde | Malononitrile | Piperidine | Ethanol | 88 | [4] |
Table 2: Synthesis of Furo[3,2-c]quinolone Derivatives
| Entry | Propargylic Alcohol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1,1-Diphenylprop-2-yn-1-ol | p-TsOH·H₂O | 1,2-DCE | 1 | 95 | [2] |
| 2 | 1-Phenylprop-2-yn-1-ol | p-TsOH·H₂O | 1,2-DCE | 1 | 82 | [2] |
| 3 | 1-(p-Tolyl)prop-2-yn-1-ol | p-TsOH·H₂O | 1,2-DCE | 1 | 88 | [2] |
Table 3: Anticancer Activity of Pyrano[3,2-c]quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-4-(furan-2-yl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | A-549 (Lung) | 35 | [4] |
| Compound IV (an amino-pyrano[3,2-c]quinoline derivative) | A-549 (Lung) | 45.19 (Topoisomerase II inhibition) | [4] |
| Pyrano[3,2-c]quinolone derivative 8a | Not Specified | 0.23 | [3] |
| Pyrano[3,2-c]quinolone derivative 8b | Not Specified | 0.15 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-4H-pyrano[3,2-c]quinoline-3-carbonitriles [4]
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in absolute ethanol (20 mL) is treated with a catalytic amount of piperidine (2-3 drops). The reaction mixture is then heated under reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
Protocol 2: General Procedure for the Acid-Catalyzed Synthesis of Furo[3,2-c]quinolones [2]
A solution of 4-hydroxy-1-methylquinolin-2(1H)-one (0.5 mmol) and a propargylic alcohol (0.5 mmol) in 1,2-dichloroethane (DCE) (5 mL) is treated with a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol). The mixture is stirred at 84 °C for 1 hour. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired furo[3,2-c]quinolone.
Visualizing the Synthesis
Diagram 1: Synthesis of Pyrano[3,2-c]quinolones
Caption: One-pot synthesis of pyrano[3,2-c]quinolones.
Diagram 2: Synthesis of Furo[3,2-c]quinolones
Caption: Acid-catalyzed synthesis of furo[3,2-c]quinolones.
Diagram 3: Experimental Workflow for Heterocyclic Synthesis
Caption: General experimental workflow for synthesis.
References
- 1. Chemistry of 4-hydroxy-2(1<i>H</i>)-quinolone. Part 2. As synthons in heterocyclic synthesis - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Hydroxy-3-methylquinolin-2(1H)-one
Abstract
This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Hydroxy-3-methylquinolin-2(1H)-one. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and water. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and specificity. This method is suitable for the routine analysis of this compound in research and quality control laboratories.
Introduction
This compound is a quinolinone derivative with potential applications in pharmaceutical and chemical research. A reliable analytical method is crucial for the accurate quantification of this compound in various samples. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note presents a validated RP-HPLC method for the determination of this compound.
The physicochemical properties of this compound, including its molecular formula (C10H9NO2), molecular weight (175.184 g/mol ), and a LogP of 1.54210, suggest that reversed-phase chromatography would be a suitable analytical approach.[3][4]
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
2.2. Chemicals and Reagents
-
This compound reference standard (purity >99%)
-
HPLC grade methanol
-
HPLC grade water
2.3. Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) was prepared by dissolving 10 mg of the reference standard in 10 mL of methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
2.4. Sample Preparation
For the analysis of a hypothetical sample, an appropriate amount of the sample would be accurately weighed and dissolved in methanol to achieve a theoretical concentration within the calibration range. The solution would then be filtered through a 0.45 µm syringe filter before injection.
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][5]
3.1. Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte.
3.2. Linearity
Linearity was assessed by injecting a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
3.3. Accuracy
Accuracy was determined by the standard addition method. A known amount of the standard was added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery was then calculated.
3.4. Precision
Precision was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Repeatability was determined by analyzing six replicate injections of a 50 µg/mL standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The results were expressed as the percentage relative standard deviation (%RSD).
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Results and Discussion
4.1. Method Development and Optimization
Based on the non-polar nature of this compound (LogP 1.54210)[3], a reversed-phase C18 column was selected. A mobile phase consisting of methanol and water was chosen for its simplicity and UV transparency. Different ratios of methanol and water were tested to optimize the separation. A ratio of 60:40 (v/v) provided a well-resolved peak with a reasonable retention time of approximately 4.5 minutes. The detection wavelength was set to 275 nm, which corresponds to a UV absorption maximum for the quinolinone scaffold.
4.2. Validation Data Summary
The results of the method validation are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| Regression Equation | y = 15.08x + 0.95 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy Data (Standard Addition)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.5 |
| 120% | 60 | 59.5 | 99.2 | 0.6 |
Table 3: Precision Data
| Precision | %RSD (n=6) |
| Repeatability (Intra-day) | 0.75 |
| Intermediate Precision (Inter-day) | 1.23 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.25 |
| Limit of Quantitation (LOQ) | 0.75 |
The validation results demonstrate that the developed method is linear, accurate, and precise for the quantification of this compound. The high correlation coefficient (r² > 0.999) indicates a strong linear relationship between concentration and peak area. The recovery values were within the acceptable range of 98-102%, and the %RSD for precision was less than 2%, confirming the method's accuracy and reliability.
Protocols
5.1. Protocol for HPLC System Setup and Equilibration
-
Turn on the HPLC system components: pump, degasser, column compartment, and detector.
-
Prepare the mobile phase: Mix 600 mL of HPLC grade methanol with 400 mL of HPLC grade water.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
-
Install the C18 column (4.6 x 150 mm, 5 µm) in the column compartment.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Purge the pump with the mobile phase to remove any air bubbles.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 275 nm.
5.2. Protocol for Standard and Sample Analysis
-
Prepare the standard and sample solutions as described in sections 2.3 and 2.4.
-
Create a sequence in the HPLC software with the standard and sample information.
-
Inject 10 µL of each solution into the HPLC system.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Calculate the concentration of the analyte in the samples using the calibration curve generated from the standard solutions.
Visualizations
Caption: Workflow for HPLC method development and validation.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound has been developed and validated. The method meets the requirements of the ICH guidelines for analytical method validation and is suitable for routine use in quality control and research settings.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. 4-Hydroxy-3-methyl-2(1H)-Quinolinone | CAS#:1873-59-2 | Chemsrc [chemsrc.com]
- 4. This compound | C10H9NO2 | CID 54678416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Assessing the Anti-inflammatory Properties of Novel Quinolinone Derivatives
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quinolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Emerging evidence highlights their potential as potent anti-inflammatory agents, making them promising candidates for the development of new therapeutics for a wide range of inflammatory diseases.[3][4][5] This document provides a comprehensive guide for the initial assessment of the anti-inflammatory properties of novel quinolinone derivatives.
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9] These pathways regulate the expression of numerous pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).
This application note details the protocols for a series of in vitro assays designed to evaluate the efficacy of novel quinolinone derivatives in a cellular model of inflammation. The protocols cover the induction of an inflammatory response in macrophages using lipopolysaccharide (LPS), followed by the quantification of key inflammatory markers. Furthermore, methods to investigate the underlying mechanism of action by analyzing the modulation of the NF-κB and MAPK signaling pathways are provided.
Key Experimental Workflow
The overall workflow for assessing the anti-inflammatory properties of novel quinolinone derivatives is depicted below.
Caption: Overall experimental workflow for assessing the anti-inflammatory properties of novel quinolinone derivatives.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. The tables should include results from the nitric oxide assay, cytokine ELISAs, and densitometric analysis of Western blots.
Table 1: Effect of Quinolinone Derivatives on Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + Derivative X | 1 | ||
| 10 | |||
| 50 | |||
| LPS + Derivative Y | 1 | ||
| 10 | |||
| 50 |
Table 2: Effect of Quinolinone Derivatives on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + Derivative X | 1 | ||
| 10 | |||
| 50 | |||
| LPS + Derivative Y | 1 | ||
| 10 | |||
| 50 |
Table 3: Effect of Quinolinone Derivatives on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | Concentration (µM) | Relative p-p65/p65 Ratio ± SD | Relative p-p38/p38 Ratio ± SD |
| Control (Untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + Derivative X | 1 | ||
| 10 | |||
| 50 | |||
| LPS + Derivative Y | 1 | ||
| 10 | |||
| 50 |
Experimental Protocols
Protocol 1: Cell Culture and LPS-Induced Inflammation
This protocol describes the culture of RAW264.7 macrophages and the induction of an inflammatory response using LPS.[10][11]
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
Novel quinolinone derivatives
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for ELISA and Western blotting) at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of the novel quinolinone derivatives in DMSO. Further dilute the compounds to the desired final concentrations in DMEM.
-
Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of the quinolinone derivatives for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (final concentration of 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).[12][13]
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reaction.[14][15][16]
Materials:
-
Cell culture supernatants from Protocol 1
-
Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in DMEM to generate a standard curve (e.g., 0-100 µM).
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well of the 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[16]
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol describes the quantification of TNF-α and IL-6 in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19]
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kits for mouse TNF-α and IL-6 (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer
-
Assay diluent
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Standard and Sample Incubation: Wash the plate and add the prepared standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to determine the effect of the quinolinone derivatives on the phosphorylation of key proteins in the NF-κB (p65) and MAPK (p38) signaling pathways.[20][21]
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells from the 6-well plates and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or a loading control (e.g., β-actin).
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. kretschmer-bau.de [kretschmer-bau.de]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. promega.com [promega.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nsjbio.com [nsjbio.com]
- 21. nacalai.com [nacalai.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used and established method for the synthesis of this compound is the Conrad-Limpach synthesis. This thermal condensation reaction involves the reaction of an aniline (or a substituted aniline like N-methylaniline) with a β-ketoester, in this case, diethyl methylmalonate.[1][2]
Q2: My reaction yield is consistently low. What are the critical factors I should investigate?
A2: Low yields in the Conrad-Limpach synthesis of this compound are a common issue. The most critical factors to investigate are:
-
Reaction Temperature: The cyclization step requires high temperatures, typically around 250°C, to proceed efficiently.[2] Insufficient temperature will lead to an incomplete reaction.
-
Choice of Solvent: Using a high-boiling point, inert solvent is crucial for maintaining the required high temperature and can significantly improve yields compared to running the reaction neat.[2][3]
-
Purity of Starting Materials: Ensure that the N-methylaniline and diethyl methylmalonate are of high purity, as impurities can lead to side reactions and lower yields.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion. Distillation of ethanol from the reaction mixture is a good indicator of reaction progress.[1]
Q3: I am observing the formation of significant byproducts. What are the likely side reactions?
A3: Side product formation can arise from several pathways. One common issue is the Knorr quinoline synthesis pathway, which can compete with the Conrad-Limpach cyclization, especially if reaction conditions are not optimal. The Knorr pathway can lead to the formation of 2-hydroxyquinoline isomers. Additionally, at very high temperatures, decomposition of starting materials or the product can occur.
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective method for purifying the final product is recrystallization. Ethanol is a frequently reported and suitable solvent for this purpose.[1] The general procedure involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form pure crystals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Insufficient Reaction Temperature: The thermal cyclization requires a high activation energy. | Ensure the reaction mixture reaches and is maintained at approximately 250°C. Use a high-boiling point solvent like mineral oil or Dowtherm A to achieve and control this temperature.[2][3] |
| Inefficient Removal of Ethanol: The ethanol produced during the reaction can inhibit the equilibrium. | Use a distillation setup to continuously remove ethanol as it is formed. The cessation of ethanol distillation is a good indicator of reaction completion.[1] | |
| Poor Quality of Reagents: Impurities in N-methylaniline or diethyl methylmalonate can interfere with the reaction. | Use freshly distilled or high-purity reagents. | |
| Formation of a Tarry or Dark-Colored Reaction Mixture | Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of reactants and products. | Carefully control the reaction temperature and time. Monitor the reaction progress and stop the heating once the reaction is complete. |
| Oxidation: The reaction mixture may be susceptible to oxidation at high temperatures. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. | |
| Product is Difficult to Crystallize or Precipitate | Inappropriate Solvent for Workup: The choice of solvent for precipitating the crude product is important. | After the reaction, pouring the hot mixture into a non-polar solvent like toluene can facilitate the precipitation of the crude product.[1] |
| Supersaturation during Recrystallization: The solution may be supersaturated, preventing crystal formation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. | |
| Low Purity After Recrystallization | Inefficient Removal of Impurities: The chosen recrystallization solvent may not be optimal for separating the product from specific impurities. | Perform a second recrystallization or try a different solvent or solvent system. Washing the filtered crystals with a small amount of cold solvent can also help remove surface impurities. |
| Co-precipitation of Byproducts: If significant amounts of byproducts are present, they may co-precipitate with the desired product. | Consider a chromatographic purification step (e.g., column chromatography) before the final recrystallization if the crude product is highly impure. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 4-Hydroxyquinoline Derivatives in Conrad-Limpach Synthesis
| Solvent | Boiling Point (°C) | Typical Yield (%) | Reference |
| None (Neat) | - | < 30 | [2] |
| Mineral Oil | > 300 | Up to 95 | [2] |
| Diphenyl Ether | 259 | High | [3] |
| Dowtherm A | 257 | High | [3] |
Note: The yields are generalized from the literature for Conrad-Limpach synthesis of 4-hydroxyquinolines and serve as an illustrative guide. Actual yields for this compound may vary.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Conrad-Limpach Reaction
This protocol is adapted from a similar procedure for a 3-substituted 4-hydroxy-1-methylquinolin-2-one.[1]
Materials:
-
N-methylaniline
-
Diethyl methylmalonate
-
High-boiling point inert solvent (e.g., mineral oil)
-
Toluene
-
Aqueous sodium hydroxide solution (e.g., 0.5 M)
-
10% Hydrochloric acid
-
Ethanol (for recrystallization)
-
Activated carbon (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a mechanical stirrer, combine N-methylaniline (1.0 equivalent) and diethyl methylmalonate (1.05 equivalents) in a high-boiling point solvent.
-
Thermal Condensation: Gradually heat the reaction mixture in a suitable heating mantle or metal bath to 250-270°C.
-
Ethanol Removal: Maintain this temperature and continue stirring. Ethanol will begin to distill from the reaction mixture. The reaction is typically complete when the distillation of ethanol ceases (usually after 3-6 hours).
-
Workup: Carefully pour the hot reaction mixture into a beaker containing toluene with vigorous stirring. Allow the mixture to cool to room temperature, which should induce the precipitation of the crude product.
-
Isolation of Crude Product: Collect the precipitate by filtration.
-
Base Wash: Dissolve the crude solid in an aqueous sodium hydroxide solution. Wash the aqueous solution with toluene to remove any non-acidic impurities.
-
Acidification and Precipitation: Treat the aqueous layer with activated carbon to decolorize, if necessary, and then filter. Acidify the filtrate with 10% hydrochloric acid until the solution is acidic to Congo red paper. The this compound will precipitate as a white solid.
-
Final Purification: Collect the solid by filtration, wash with water, and dry. For further purification, recrystallize the crude product from ethanol.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of 4-Hydroxyquinolin-2-one Derivatives
Welcome to the technical support center for the purification of 4-hydroxyquinolin-2-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My crude product is a complex mixture with multiple spots on TLC. How can I simplify the purification process?
Answer: A complex crude mixture often indicates the presence of unreacted starting materials, by-products, or degradation products. Before proceeding to column chromatography, it's advisable to perform a liquid-liquid extraction to remove some of these impurities.
-
Initial Work-up: After quenching the reaction, an aqueous work-up is typically performed. The precipitate is then filtered and washed with water.[1]
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequently, washing with a mild aqueous acid (e.g., dilute HCl) can help remove basic impurities.
-
Solvent Trituration: Suspending the crude solid in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective preliminary purification step. Common solvents for trituration include diethyl ether or hexanes.
I'm having trouble getting good separation with column chromatography. What solvent systems are recommended?
Answer: The choice of solvent system for column chromatography is critical for achieving good separation. For 4-hydroxyquinolin-2-one derivatives, a variety of solvent systems have been successfully employed, typically using silica gel as the stationary phase.[1][2][3] The polarity of the mobile phase can be adjusted based on the polarity of your specific derivative.
Below is a table summarizing common solvent systems used for the column chromatography of 4-hydroxyquinolin-2-one derivatives.
| Solvent System (Mobile Phase) | Ratio | Notes |
| Dichloromethane (DCM) : Methanol (MeOH) | 19:1 | Effective for moderately polar derivatives.[2] |
| Dichloromethane (DCM) : Methanol (MeOH) | 9:1 | Suitable for more polar derivatives.[2] |
| Dichloromethane (DCM) : Ethanol (EtOH) | 4:1 | An alternative polar solvent system.[2] |
| Ethyl Acetate (EtOAc) in Hexanes | 5% | Ideal for less polar derivatives.[1] |
| Dichloromethane (DCM) : Methanol (MeOH) | 98:2 | Useful for fine-tuning the separation of closely related compounds.[3] |
It is recommended to first determine the optimal solvent system using thin-layer chromatography (TLC) before performing column chromatography.
My compound is poorly soluble in common chromatography solvents. What can I do?
Answer: Poor solubility can be a significant challenge. Here are a few strategies to address this issue:
-
Solvent Screening: Test the solubility of your compound in a range of solvents. Sometimes, a small amount of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be added to the loading solution to improve solubility. However, be cautious as these solvents can affect the separation on the column.
-
Dry Loading: If solubility is very low, consider dry loading the sample onto the column. This involves pre-adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of the column.
-
Alternative Chromatography: If silica gel chromatography is not effective, consider reverse-phase chromatography (e.g., with C18 silica) using polar solvent systems like water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid.
My recrystallization attempts are failing. What are some suitable recrystallization solvents?
Answer: Recrystallization is a powerful technique for obtaining highly pure crystalline material. The key is to find a solvent (or solvent pair) in which your compound is soluble at high temperatures but poorly soluble at low temperatures.
| Solvent | Notes |
| Ethanol (EtOH) | A common choice for recrystallizing polar quinolinone derivatives.[2] |
| Methanol (MeOH) | Another effective alcohol for recrystallization.[4] |
| Diethyl Ether (Et₂O) | Can be used for less polar compounds or as an anti-solvent in a solvent pair system.[2] |
| Ether/Hexane Mixture | A solvent pair that can be effective for inducing crystallization.[4] |
If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Dissolve the compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal formation.
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (refer to the table above).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. For poorly soluble compounds, use the dry loading method described in FAQ #3.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1][2][3]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests (refer to the table above).
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2][4]
Visualizations
Workflow and Troubleshooting Diagrams
Caption: General purification workflow for 4-hydroxyquinolin-2-one derivatives.
Caption: Troubleshooting flowchart for common purification challenges.
References
Technical Support Center: Synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-3-methylquinolin-2(1H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Conrad-Limpach reaction, which involves the thermal condensation of an aniline with a β-ketoester.
Problem 1: Low Yield of the Desired Product
Low yields of this compound can be attributed to several factors, from incomplete reaction to the formation of side products.
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | The thermal cyclization step is critical and requires high temperatures, typically around 250 °C. Ensure that the reaction temperature is maintained consistently. The use of a high-boiling point, inert solvent such as mineral oil or Dowtherm A can improve heat transfer and lead to higher yields.[1] |
| Suboptimal Reaction Time | The reaction time for the initial condensation and the subsequent cyclization needs to be optimized. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion. |
| Formation of Side Products | The formation of side products, such as N,N'-disubstituted malonamides, can significantly reduce the yield of the desired product. See the "Side Products" section below for more details on identification and mitigation. |
| Loss of Product During Work-up | The product is soluble in aqueous base and precipitates upon acidification. Ensure complete dissolution in the basic solution and careful acidification to the isoelectric point to maximize precipitation. Washing the crude product with an appropriate solvent can help remove impurities without significant loss of the desired compound.[2] |
Problem 2: Presence of a White, Insoluble Precipitate After Reaction
A common issue is the formation of a white solid that is insoluble in the aqueous sodium hydroxide solution used during the work-up.
| Possible Cause | Suggested Solution |
| Formation of N-methyl-N-phenylmethylmalonamide | This side product arises from the reaction of N-methylaniline with two molecules of diethyl methylmalonate. It is generally insoluble in the aqueous base used to extract the desired 4-hydroxyquinolinone. |
| Identification and Removal | This solid can be removed by filtration before the acidification of the aqueous layer.[3] The identity of the side product can be confirmed by spectroscopic methods such as NMR and mass spectrometry. |
| Prevention | The formation of this side product can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of the aniline relative to the malonate ester can sometimes favor the formation of the desired intermediate. |
Problem 3: Product Purity Issues
Even after isolation, the product may be contaminated with starting materials or side products.
| Suggested Solution |
| Recrystallization |
| Chromatography |
| Washing |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the Conrad-Limpach synthesis. This reaction involves the condensation of N-methylaniline with diethyl methylmalonate to form an intermediate enamine, which is then cyclized at high temperatures to yield the desired 4-hydroxyquinolin-2-one.[1][4]
Q2: What are the key reaction parameters to control in the Conrad-Limpach synthesis?
A2: The critical parameters are temperature and reaction time. The initial condensation is typically carried out at a lower temperature, while the cyclization requires significantly higher temperatures (around 250 °C) to overcome the energy barrier of breaking the aromaticity of the aniline ring during the ring-closing step.[1] The choice of a high-boiling, inert solvent is also crucial for achieving high yields.[1]
Q3: What are the expected side products in this synthesis?
A3: The primary side product is often the corresponding N,N'-disubstituted malonamide, in this case, N-methyl-N-phenylmethylmalonamide. This is formed from the reaction of the aniline with two molecules of the malonate ester. Additionally, incomplete cyclization can leave unreacted enamine intermediate in the product mixture. At lower reaction temperatures during cyclization, the formation of a 2-quinolone isomer (Knorr product) is a possibility, although the Conrad-Limpach conditions generally favor the 4-quinolone.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC would need to be developed, but a mixture of ethyl acetate and hexane is often a good starting point.
Q5: What is the role of the aqueous sodium hydroxide work-up?
A5: The 4-hydroxyquinolin-2-one product is acidic due to the enolic hydroxyl group and will deprotonate in the presence of a base like sodium hydroxide to form a water-soluble sodium salt. This allows for its separation from non-acidic impurities, such as the malonamide side product and unreacted starting materials, which will remain in an organic phase (like toluene).[2][3] Subsequent acidification of the aqueous layer reprotonates the product, causing it to precipitate out of solution.
Experimental Protocols
Synthesis of this compound via Conrad-Limpach Reaction
This protocol is adapted from established procedures for similar 4-hydroxyquinolin-2-ones.[2][3]
Materials:
-
N-methylaniline
-
Diethyl methylmalonate
-
Mineral oil (or another suitable high-boiling solvent)
-
Toluene
-
0.5 M Sodium hydroxide solution
-
10% Hydrochloric acid
Procedure:
-
Condensation: In a round-bottom flask equipped with a distillation head, combine N-methylaniline (1.0 eq) and diethyl methylmalonate (1.05 eq).
-
Heat the mixture with stirring in an oil bath to approximately 140-150 °C for 1-2 hours. Ethanol will begin to distill from the reaction mixture.
-
Cyclization: After the initial condensation, add a high-boiling solvent such as mineral oil to the reaction mixture.
-
Increase the temperature to 250-270 °C and maintain it for 3-4 hours, or until the distillation of ethanol ceases.
-
Work-up: Carefully pour the hot reaction mixture into a beaker containing toluene and allow it to cool to room temperature. The crude product may precipitate.
-
To the cooled mixture, add 0.5 M aqueous sodium hydroxide solution and stir vigorously. The desired product should dissolve in the aqueous layer, while insoluble side products may remain as a solid or in the toluene layer.
-
Filter the mixture to remove any insoluble material.
-
Separate the aqueous layer and wash it with toluene (2 x 50 mL) to remove any remaining organic impurities.
-
Treat the aqueous layer with activated charcoal to decolorize, if necessary, and then filter.
-
Slowly acidify the aqueous solution with 10% hydrochloric acid with stirring until the product precipitates completely.
-
Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it.
-
The crude product can be further purified by recrystallization from ethanol.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: A step-by-step workflow for the synthesis and purification process.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Ethyl-4-hydroxy-1-Methylquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. synarchive.com [synarchive.com]
- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
Quinolinone Synthesis Optimization: A Technical Support Center
Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions and common issues encountered during the synthesis of quinolinone derivatives.
Q1: My reaction yield is consistently low. What are the general factors I should investigate?
A1: Low yields are a common issue and can stem from several factors. Here are the primary areas to troubleshoot:
-
Reaction Temperature: Many classical quinolinone syntheses, like the Conrad-Limpach and Gould-Jacobs reactions, demand high temperatures for cyclization, often over 250°C.[1] Such high temperatures can lead to product decomposition. Conversely, some modern catalyzed reactions can proceed at ambient temperatures, and excessive heat may be detrimental.[2] It is crucial to carefully control and optimize the temperature.
-
Solvent Choice: The solvent can significantly impact reaction yield. For high-temperature thermal cyclizations, using a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can dramatically improve yields.[1][3]
-
Catalyst and Reagents: The choice, purity, and activity of catalysts and reagents are critical.[1][4] For instance, in the Friedländer synthesis, various acid or base catalysts can be used, and their efficiency varies with the substrate.[1] Ensure reagents are pure and dry, as contaminants like water can inhibit acid-catalyzed reactions.[2]
-
Reaction Time: Incomplete reactions will lead to low yields. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and prevent product decomposition from prolonged heating.[1][4]
-
Atmosphere: Some reactions are sensitive to air or moisture. If you suspect degradation or side reactions due to atmospheric components, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I am observing the formation of multiple side products. What are the likely causes and solutions?
A2: Side product formation is a frequent challenge. The cause is highly dependent on the specific synthesis method:
-
Polymerization/Tar Formation: In reactions like the Skraup and Doebner-von Miller syntheses, the harsh acidic conditions and high temperatures can cause the polymerization of α,β-unsaturated carbonyl compounds, leading to tar formation.[5][6] Using a moderator like ferrous sulfate in the Skraup synthesis can make the reaction less violent and reduce charring.[6] For the Doebner-von Miller reaction, using a biphasic medium can sequester the carbonyl compound and reduce polymerization.[6][7]
-
Self-Condensation: In the base-catalyzed Friedländer synthesis, the ketone starting material can undergo self-condensation (an aldol reaction).[5] To minimize this, you can try slowly adding the ketone to the reaction mixture or using milder reaction conditions.[5]
-
Competing Cyclization: In the Knorr synthesis, you might see the formation of a 4-hydroxyquinoline as a competing product depending on the reaction conditions.[4] Careful control over temperature and acid catalyst is necessary.
Q3: I am struggling with poor regioselectivity in my synthesis. How can I improve it?
A3: Poor regioselectivity is a common problem when using unsymmetrical starting materials.[1]
-
Friedländer & Combes Synthesis: When using an unsymmetrical ketone or β-diketone, condensation can occur on either side of the carbonyl group.[1][5] Regioselectivity can be influenced by the choice of catalyst, steric hindrance on the substrates, and reaction temperature.[6][8] For example, introducing a directing group on the ketone can control the cyclization site.[8]
-
Camps Cyclization: This reaction can produce a mixture of quinolin-2-one and quinolin-4-one isomers. The selectivity is highly dependent on the base and solvent. A stronger base like sodium hydroxide (NaOH) may favor deprotonation at the α-position of the ketone, leading to a quinolin-4-one.[1][3]
-
Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at either of the two ortho positions, often resulting in a mixture of products. The outcome is generally controlled by both steric and electronic factors.[3]
Q4: What are the best practices for purifying quinolinone products?
A4: The purification of quinolinones can be challenging due to their polarity and potential for decomposition, especially on acidic silica gel.[4]
-
Recrystallization: This is an effective final step to obtain a highly pure product if a suitable solvent system can be found.[9]
-
Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating silica gel with a base (e.g., triethylamine) to prevent product degradation.[4]
-
Solvent Washing: For products that are poorly soluble, washing the crude solid with a solvent like ether can be an effective way to remove more soluble impurities.[4]
-
Steam Distillation: For crude products from classical syntheses like the Skraup reaction, which often result in tarry mixtures, steam distillation can be a very effective method to isolate the volatile quinoline product.[2][5][9]
Troubleshooting Guides for Specific Syntheses
| Synthesis Method | Common Problem | Potential Cause(s) | Suggested Solution(s) |
| Skraup Synthesis | The reaction is extremely vigorous and hard to control; significant tar formation occurs.[6] | Highly exothermic nature of the reaction; polymerization of intermediates under harsh acidic and oxidizing conditions.[6][7] | Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent.[6] Control the rate of sulfuric acid addition with efficient cooling. Avoid excessively high temperatures.[6] |
| Friedländer Synthesis | Low yield due to aldol side products; poor regioselectivity with unsymmetrical ketones.[5][8] | Self-condensation of the ketone reactant under basic conditions; lack of directing factors for cyclization.[5] | To avoid aldol condensation, use milder conditions (e.g., gold catalyst at lower temperatures) or slowly add the ketone.[5] To control regioselectivity, use specific amine catalysts or modify the substrate with a directing group.[8] |
| Conrad-Limpach / Knorr Synthesis | Low yield; formation of undesired regioisomer (4-hydroxyquinoline vs. 2-hydroxyquinoline).[1][4] | High temperatures (>250°C) required for cyclization can cause decomposition; reaction conditions dictate cyclization pathway.[1][3] | Use a high-boiling inert solvent (e.g., Dowtherm A) to improve yields at high temperatures.[3] Carefully control the reaction conditions (acid strength, temperature) as the Knorr synthesis (sulfuric acid, lower temp) favors the 2-hydroxyquinoline.[4] |
| Camps Cyclization | A mixture of quinolin-2-one and quinolin-4-one isomers is formed.[1] | Two possible modes of cyclization can occur; the pathway is directed by the base and solvent.[1][10] | Vary the base strength. A stronger base (e.g., NaOH) often favors the quinolin-4-one, while a weaker base (e.g., Cs₂CO₃) may favor the quinolin-2-one.[3][10] |
| Pfitzinger Synthesis | The reaction produces a thick, intractable tar, making product isolation difficult.[11] | Self-condensation of the carbonyl compound (especially aldehydes) under strongly basic and high-temperature conditions.[11] | Optimize the base concentration and reaction temperature. Slowly add the carbonyl compound to the basic isatin solution to keep its concentration low.[11] |
Quantitative Data on Reaction Condition Optimization
Table 1: Effect of Base on Regioselectivity in Camps Cyclization (Representative data based on literature descriptions)
| Entry | Substrate | Base | Solvent | Temp (°C) | Quinolin-4-one:Quinolin-2-one Ratio | Reference |
| 1 | N-(2-acetylphenyl)but-2-enamide | NaOH (strong) | Ethanol | Reflux | 95 : 5 | [3] |
| 2 | N-(2-acetylphenyl)but-2-enamide | Cs₂CO₃ (weak) | DMF | 100 | 10 : 90 | [10] |
| 3 | o-Acylaminoacetophenone | KOH | Methanol | Reflux | Major Product: Quinolin-4-one | [1] |
Table 2: Effect of Solvent on Yield in Conrad-Limpach Synthesis (Representative data based on literature descriptions)
| Entry | Reactants | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline + Ethyl Acetoacetate | None (Neat) | 250 | < 30 | [3] |
| 2 | Aniline + Ethyl Acetoacetate | Mineral Oil | 250 | ~90 | [1][3] |
| 3 | Aniline + Ethyl Acetoacetate | Dowtherm A | 250 | up to 95 | [3] |
Experimental Protocols
Protocol 1: Catalyzed Friedländer Synthesis [1]
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Knorr Quinoline Synthesis of 2-Hydroxyquinoline [4]
-
Formation of β-ketoanilide: In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140 °C for 1-2 hours.
-
Cyclization: Add the crude β-ketoanilide to an excess of concentrated sulfuric acid.
-
Heating: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).
-
Workup: Carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry.
Protocol 3: Palladium-Catalyzed Synthesis of Quinolin-2(1H)-ones [10]
-
To a reaction vessel, add 2-iodoaniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%).
-
Add sodium acetate (NaOAc, 6.0 mmol) as the base and anhydrous dimethylformamide (DMF) as the solvent.
-
Place the vessel under an inert atmosphere (e.g., nitrogen).
-
Heat the reaction mixture to 100 °C and stir for 20 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Factors influencing regioselectivity in the Camps cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
overcoming poor solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 4-Hydroxy-3-methylquinolin-2(1H)-one for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinolinone core is a rigid, bicyclic aromatic system that is inherently hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also hinder solvation by water molecules, further contributing to its poor solubility. The presence of the methyl group adds to its lipophilic character, as indicated by a predicted LogP value of 1.54210.[2]
Q2: My compound precipitates out of the DMSO stock solution when I dilute it in my aqueous assay buffer. What can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because while the compound is soluble in the high concentration of organic solvent (like DMSO), it becomes insoluble when the solvent is diluted in the aqueous buffer, exceeding its thermodynamic solubility limit in that mixed solvent system.[3] Here are several strategies to address this:
-
Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately after adding the DMSO stock to the assay buffer to prevent localized high concentrations that can trigger precipitation.[4]
-
Lower the Final Concentration: You may be exceeding the compound's maximum aqueous solubility. Try testing a lower final concentration in your assay.[4]
-
Increase the Final DMSO Concentration (with caution): A slightly higher final DMSO percentage in your assay can help maintain solubility. However, it is critical to first determine the DMSO tolerance of your specific cell line or assay, as DMSO can impact cell viability and enzyme activity. Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically validated.[4]
-
Use Sonication: After dilution, briefly sonicating the solution can help to redissolve fine precipitates and create a more homogeneous suspension.[4]
-
Pre-warm the Assay Medium: Adding the compound to a pre-warmed (e.g., 37°C) assay medium can sometimes improve solubility.[5]
Q3: What are some alternative solvents or solubilizing agents I can use?
A3: If DMSO is not suitable or sufficient, several other strategies can be employed to enhance the solubility of this compound:
-
Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol can be used.[6] These are often used in combination with DMSO.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their apparent aqueous solubility.[7][8]
-
Surfactants: Surfactants like Tween 80 can form micelles that encapsulate the poorly soluble compound, aiding in its solubilization.[1]
-
pH Modification: Since this compound has a hydroxyl group, its solubility may be pH-dependent. Adjusting the pH of the buffer (if compatible with the assay) could improve solubility. For quinoline derivatives, which are often weakly basic, decreasing the pH can form a more soluble salt.[6]
Q4: How can I determine the maximum soluble concentration of my compound for an experiment?
A4: A pragmatic approach is to perform a kinetic solubility assessment. This can be done by preparing a high-concentration stock solution in DMSO (e.g., 10 mM) and then serially diluting it into your final aqueous assay buffer. The highest concentration that remains visually clear of precipitation after a defined incubation period (e.g., 1-2 hours) can be considered the working maximum for your assay.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: Poor solubility leading to variable concentrations of the active compound.
-
Solution:
-
Visually inspect your assay plates for any signs of precipitation after adding the compound.
-
Re-evaluate your solubilization strategy. Consider using a combination of co-solvents or adding a solubilizing agent like cyclodextrin.
-
Prepare fresh stock solutions for each experiment to avoid issues with stock solution stability.
-
Include a positive control compound with known good solubility to ensure the assay itself is performing correctly.
-
Issue 2: Compound appears to have low or no activity.
-
Possible Cause: The actual concentration of the dissolved compound is much lower than the nominal concentration due to precipitation.
-
Solution:
-
Attempt to increase the solubility using the methods described in the FAQs (e.g., co-solvents, pH adjustment).
-
Quantify the amount of dissolved compound in your final assay medium using a suitable analytical method like HPLC, if feasible.
-
Consider using a formulation approach, such as creating a solid dispersion or a nanosuspension, for more advanced studies.[9]
-
Quantitative Data
| Solubilization Technique | Solvent System | Illustrative Fold Increase in Aqueous Solubility | Important Considerations |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | The concentration of the co-solvent must be optimized and validated for compatibility with the biological assay.[1] |
| Cyclodextrin Complexation | 5% HP-β-CD in Water | 50 - 500 fold | The type of cyclodextrin and its concentration need to be optimized.[10] |
| pH Adjustment | Aqueous Buffer pH 4-6 | Variable (highly dependent on pKa) | The final pH must be compatible with the biological system under investigation.[6] |
| Use of Surfactants | 0.1% Tween 80 in Water | 5 - 50 fold | Surfactant concentration should be kept above the critical micelle concentration but below levels that cause cellular toxicity.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common starting point for most in vitro biological assays.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle the compound powder in a chemical fume hood.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 1.75 mg of this compound powder into the tube.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (175.18 g/mol ) * (1000 mg/g) = 1.75 mg/mL
-
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.[11]
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
This protocol outlines the dilution of the DMSO stock solution into a complete cell culture medium for treating cells.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize pipetting errors and reduce the risk of precipitation, prepare an intermediate dilution of the stock solution in the complete cell culture medium. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.[11]
-
Final Working Solution Preparation: Prepare the final working solutions by diluting the stock or intermediate solution into the pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, perform a 1:100 dilution by adding 10 µL of the 1 mM intermediate solution to 990 µL of complete cell culture medium.
-
Mixing: Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.
-
Application to Cells: Immediately add the prepared working solutions and the vehicle control to your cells in the assay plate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxy-3-methyl-2(1H)-Quinolinone | CAS#:1873-59-2 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: a screening method to identify maximum incorporation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
troubleshooting low potency in anticancer assays of quinolinone analogs
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low potency with quinolinone analogs in anticancer assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My quinolinone analog shows lower than expected potency (high IC50 value) in my cell-based anticancer assay. What are the potential causes?
Low potency can stem from several factors, ranging from issues with the compound itself to the specifics of the assay setup. A systematic approach to troubleshooting is crucial.
-
Compound-Related Issues:
-
Solubility: Quinolinone analogs can have poor aqueous solubility, leading to precipitation in the culture medium and a lower effective concentration than intended.
-
Stability: The compound may be unstable in the assay medium, degrading over the incubation period (e.g., 24-72 hours).
-
Purity: Impurities in the compound stock could interfere with its activity or be cytotoxic themselves, confounding the results.
-
-
Assay-Related Issues:
-
Cell Line Selection: The target of your quinolinone analog may not be expressed, may be mutated, or may not be a critical survival pathway in the selected cancer cell line.
-
Assay Conditions: Factors like cell density, serum concentration in the medium, and the type of viability assay used (e.g., metabolic vs. membrane integrity) can significantly impact the results.
-
Incubation Time: The compound may require a longer incubation time to exert its cytotoxic or cytostatic effects.
-
A general troubleshooting workflow is presented below to help identify the root cause of the low potency.
Q2: How can I determine if my quinolinone analog is soluble in my cell culture medium?
You can assess solubility using a few different methods:
-
Visual Inspection: Prepare the highest concentration of your compound in the medium. Vortex and let it sit for a period of time. Visually inspect for any precipitate or cloudiness against a dark background. You can also check for precipitates under a microscope.
-
Turbidimetric Assay: Use a plate reader to measure the absorbance or scattering of light at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in signal compared to the vehicle control indicates precipitation.
| Table 1: Example Turbidimetric Solubility Data | |
| Compound Concentration (µM) | Absorbance (650 nm) |
| 0 (Vehicle Control) | 0.05 |
| 1 | 0.06 |
| 5 | 0.07 |
| 10 | 0.15 |
| 20 | 0.45 |
| 50 | 0.98 |
| In this example, a significant increase in absorbance is seen at 10 µM and above, suggesting precipitation. |
Q3: My compound seems to be degrading in the culture medium. How can I check for stability?
Compound stability can be assessed by incubating the compound in the culture medium under assay conditions (e.g., 37°C, 5% CO2) and measuring its concentration at different time points using analytical methods.
-
Experimental Protocol: See "Protocol 2: Compound Stability Assessment" below.
-
Data Interpretation: A decrease in the peak area of the parent compound over time indicates degradation.
| Table 2: Example Compound Stability Data (via LC-MS) | |
| Incubation Time (hours) | Remaining Compound (%) |
| 0 | 100% |
| 6 | 98% |
| 24 | 75% |
| 48 | 40% |
| 72 | 15% |
| This data suggests the compound is significantly degrading over a typical 72-hour assay period. |
Q4: Could the specific cancer cell line I'm using be the reason for the low potency?
Absolutely. The efficacy of a targeted agent like a quinolinone analog is highly dependent on the molecular profile of the cancer cells.
-
Target Expression: The protein target of your compound might be absent or expressed at very low levels in your chosen cell line.
-
Target Mutation: The target protein could have a mutation that prevents your compound from binding effectively.
-
Redundant Pathways: The cancer cells may have compensatory signaling pathways that bypass the inhibition caused by your compound.
The diagram below illustrates a hypothetical signaling pathway targeted by a quinolinone analog and potential resistance mechanisms.
stability issues of 4-Hydroxy-3-methylquinolin-2(1H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methylquinolin-2(1H)-one. The information provided is designed to address common stability issues that may be encountered during experimental work.
Troubleshooting Guide: Stability Issues in Solution
Unexpected experimental results, such as loss of activity, changes in absorbance, or the appearance of unknown peaks in analytical chromatograms, may be attributable to the degradation of this compound. This guide provides a systematic approach to identifying and mitigating potential stability problems.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and addressing stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color over time. What could be the cause?
A1: A change in solution color is often an indicator of chemical degradation. For quinolinone-type structures, this can be due to oxidation or photodegradation. It is recommended to prepare fresh solutions and protect them from light by using amber vials or by wrapping the container in aluminum foil. Additionally, consider using deoxygenated solvents to minimize oxidation.
Q2: I am observing a decrease in the concentration of my compound in solution over a short period, even when stored in the dark. What should I investigate?
A2: If photodegradation has been ruled out, other potential causes for a decrease in concentration include hydrolysis and adsorption to the container surface. The stability of this compound can be influenced by the pH of the solution. We recommend performing a simple pH stability study (see Experimental Protocols) to determine if your buffer system is contributing to degradation. If adsorption is suspected, consider using different types of vials (e.g., polypropylene instead of glass).
Q3: Are there any known incompatible solvents or additives for this compound?
Q4: What are the likely degradation products of this compound?
A4: Based on the chemistry of related quinolinone compounds, potential degradation pathways could involve oxidation of the quinolinone ring or hydrolysis of the amide bond within the ring. Photodegradation may lead to the formation of dimers or other complex photoproducts.
Potential Degradation Pathway
Caption: Potential degradation pathways for this compound.
Quantitative Data Summary
Currently, there is a lack of published quantitative stability data for this compound. The following table is provided as a template for researchers to populate with their own experimental data.
| Condition | Solvent/Buffer | Temperature (°C) | Light Exposure | Half-life (t½) | Degradation Products Observed |
| pH 3 | Citrate Buffer | 25 | Ambient | User Data | User Data |
| pH 7 | Phosphate Buffer | 25 | Ambient | User Data | User Data |
| pH 9 | Borate Buffer | 25 | Ambient | User Data | User Data |
| pH 7 | Phosphate Buffer | 4 | Dark | User Data | User Data |
| pH 7 | Phosphate Buffer | 25 | Dark | User Data | User Data |
| pH 7 | Phosphate Buffer | 40 | Dark | User Data | User Data |
Experimental Protocols
Protocol 1: Preliminary Photostability Assessment
Objective: To determine if this compound is sensitive to light in a specific solvent system.
Methodology:
-
Prepare a stock solution of the compound in the desired solvent at a known concentration.
-
Divide the solution into two aliquots.
-
Transfer one aliquot to a clear glass vial (or other transparent container) and the other to an amber glass vial of the same size.
-
Expose both vials to ambient laboratory light conditions for a defined period (e.g., 24 hours).
-
At regular intervals (e.g., 0, 4, 8, 24 hours), take a sample from each vial and analyze by a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of the parent compound.
-
Compare the concentration profiles of the compound in the clear and amber vials. A significantly faster decrease in concentration in the clear vial indicates photosensitivity.
Protocol 2: pH-Dependent Stability Evaluation
Objective: To assess the stability of the compound at different pH values.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Spike a small volume of the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze for the remaining concentration of the parent compound using a validated analytical method.
-
Plot the natural logarithm of the concentration versus time for each pH. The degradation rate constant can be determined from the slope of the line, and the half-life can be calculated.
Protocol 3: Assessment of Oxidative Stability
Objective: To determine if the compound is susceptible to oxidation.
Methodology:
-
Prepare the solution of the compound in the desired solvent system.
-
Divide the solution into three portions.
-
Portion 1 (Control): Store under normal atmospheric conditions.
-
Portion 2 (Inert Atmosphere): Sparge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, then seal the container and maintain it under the inert atmosphere.
-
Portion 3 (Oxidative Stress): Add a small amount of a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).
-
Incubate all three solutions under the same temperature and light conditions.
-
Monitor the concentration of the parent compound in each solution over time using a suitable analytical method. A faster degradation rate in the control and/or oxidative stress samples compared to the inert atmosphere sample suggests susceptibility to oxidation.
Technical Support Center: Strategies to Reduce Toxicity of Quinolinone-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common toxicity issues encountered during experiments with quinolinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with quinolinone-based compounds?
A1: Quinolinone-based compounds, particularly fluoroquinolones, are associated with a range of adverse effects. The most frequently reported toxicities include gastrointestinal reactions (nausea, vomiting, diarrhea), central nervous system (CNS) effects (dizziness, headache, insomnia), and skin reactions.[1][2][3] More severe, though rarer, adverse reactions can include cardiotoxicity (QT interval prolongation), phototoxicity, hepatotoxicity, and tendon damage.[3][4]
Q2: How can I strategically modify the structure of my quinolinone compound to reduce its toxicity?
A2: The toxicity of quinolinone derivatives is highly dependent on the functional groups attached to the quinoline core.[5] Several chemical modification strategies can be employed:
-
Functional Group Modification: Altering substituents at different positions on the quinolinone ring can significantly impact toxicity. For example, the presence of a halogen atom at position 8 has been linked to a higher potential for phototoxicity.[3]
-
Bioisosteric Replacement: This medicinal chemistry strategy involves replacing a functional group with another that has similar physicochemical properties to improve the compound's toxicity profile without losing efficacy.[6][7] For instance, replacing a hydrogen atom with fluorine can modulate metabolic stability.[8]
-
Glycoconjugation: Attaching sugar moieties to the quinolinone scaffold can sometimes improve selectivity for target cells, potentially reducing toxicity to normal cells.[9]
-
Structural Hybridization: Creating hybrid molecules by combining the quinolinone scaffold with other pharmacophores can modulate cytotoxicity and improve the therapeutic index.[9]
Q3: What is a prodrug strategy, and can it be used to minimize the toxicity of my quinolinone compound?
A3: A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active drug. This approach can be used to overcome limitations such as poor solubility, absorption, and toxicity.[10] For quinolinone-based compounds, a prodrug strategy has been successfully used to reduce CNS exposure and associated neurological side effects by designing a molecule with lower blood-brain barrier penetration that is later metabolized to the active form.[11]
Q4: My quinolinone compound shows significant cardiotoxicity. What are the potential mechanisms, and how can I assess this?
A4: Cardiotoxicity associated with some quinolinones is often linked to the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a prolonged QT interval and potentially fatal arrhythmias like Torsade de Pointes.[10] To assess this, a hERG safety assay using patch-clamp electrophysiology is the gold standard.[4][10] This assay directly measures the inhibitory effect of a compound on the hERG channel current in cells expressing the channel.
Q5: I'm observing significant variability in my cell viability assay results. What could be the cause, and how can I troubleshoot it?
A5: Variability in cell viability assays can arise from several factors:
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. Ensure a consistent and low final concentration of the solvent across all wells, including controls.[9]
-
Pipetting Technique: Inconsistent or aggressive pipetting can cause mechanical stress to cells, leading to cell death and inaccurate results.[9]
-
Plate Uniformity: "Edge effects" on microplates, where wells on the perimeter are more prone to evaporation and temperature fluctuations, can lead to variability. It is advisable to avoid using the outer wells for critical measurements.[9]
-
Cell Seeding Density: An inappropriate cell seeding density can affect the outcome of the assay. Too low a density may result in less noticeable drug effects, while too high a density can lead to cell death from overcrowding.[6]
Data Presentation: Comparative Cytotoxicity of Quinolinone Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinolinone derivatives against different cancer cell lines, providing a comparative view of their cytotoxic potency.
Table 1: IC50 Values of Quinoline-8-Sulfonamide Derivatives [5][11]
| Compound/Derivative | Cancer Type | Cell Line | IC50 (µM) |
| Derivative 9a | Amelanotic Melanoma | C32 | 520 |
| Derivative 9a | Melanoma | COLO829 | 376 |
| Derivative 9a | Breast Adenocarcinoma | MDA-MB-231 | 609 |
| Derivative 9a | Glioblastoma | U87-MG | 756 |
| Derivative 9a | Lung Adenocarcinoma | A549 | 496 |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | Colon Cancer | HCT-116 | 4 - 43 |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | Breast Cancer | MCF-7 | 4 - 43 |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives | Cervical Cancer | HeLa | 4 - 43 |
Table 2: Acute Oral Toxicity (LD50) of a New Quinolone Antibacterial Agent (DV-7751a) [12]
| Animal Model | Administration Route | LD50 (mg/kg) |
| Rats | Oral | >2000 |
| Mice | Oral | >2000 |
| Monkeys | Oral | >250 |
| Rats (male) | Intravenous (0.5 ml/min) | 118.8 |
| Rats (female) | Intravenous (0.5 ml/min) | 104 - 125 |
| Mice (male) | Intravenous | 184.7 |
| Mice (female) | Intravenous | 187.4 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for assessing the cytotoxicity of quinolinone-based compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][13]
Materials:
-
Quinolinone compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable formazan solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinolinone compound from the stock solution in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: hERG Safety Assay (Automated Patch Clamp)
This protocol provides a general overview of a hERG safety assay using an automated patch-clamp system.[10]
Instrumentation:
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
HEK293 cells stably transfected with the hERG channel
Procedure:
-
Cell Preparation:
-
Culture hERG-transfected HEK293 cells according to standard protocols.
-
Harvest and prepare a single-cell suspension for use in the automated patch-clamp system.
-
-
Assay Execution:
-
The automated system will perform whole-cell patch-clamp recordings.
-
A voltage protocol is applied to elicit the hERG current.
-
The stability of the recording is assessed with an initial wash of extracellular solution.
-
The vehicle control (e.g., 0.1-0.5% DMSO) is applied for a baseline measurement.
-
The quinolinone compound is then applied, typically at increasing concentrations, to the same cell.
-
-
Data Acquisition and Analysis:
-
The system records the hERG current before and after the application of the test compound.
-
The percentage of inhibition of the hERG current is calculated for each concentration of the compound.
-
An IC50 value is determined from the concentration-response curve.
-
-
Quality Controls:
-
A known hERG inhibitor (e.g., E-4031) is used as a positive control.
-
Strict quality control criteria for seal resistance and pre-compound current are applied to ensure data validity.
-
Protocol 3: Cytochrome P450 (CYP) Inhibition Assay (Fluorogenic)
This protocol describes a high-throughput fluorogenic assay to assess the potential of a quinolinone compound to inhibit major CYP450 enzymes.[14]
Materials:
-
Human liver microsomes or recombinant CYP450 enzymes
-
NADPH regenerating system
-
Fluorogenic CYP450-specific substrates
-
Quinolinone compound
-
Known CYP450 inhibitors (positive controls)
-
Multi-well plate fluorometer
Procedure:
-
Reaction Setup:
-
In a multi-well plate, combine the human liver microsomes or recombinant CYP enzyme, the NADPH regenerating system, and the specific fluorogenic substrate.
-
Add the quinolinone compound at various concentrations (typically in a serial dilution).
-
Include a vehicle control (no compound) and a positive control (a known inhibitor for that CYP isoform).
-
Also, include a negative control without the CYP450 enzyme to measure background fluorescence.
-
-
Incubation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time, allowing the CYP enzyme to metabolize the fluorogenic substrate.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding a stop solution).
-
Measure the fluorescence intensity using a multi-well plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
-
Data Analysis:
-
The fluorescent signal is directly proportional to the CYP450 activity.
-
Calculate the percentage of inhibition of CYP activity for each concentration of the quinolinone compound relative to the vehicle control.
-
Determine the IC50 value from the concentration-response curve.
-
Visualizations
Caption: General workflow for in vitro toxicity screening of quinolinone compounds.
Caption: Simplified signaling pathway of quinolinone-induced cardiotoxicity.
References
- 1. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of quinolone phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. LD50 value, phototoxicity and convulsion induction test of the new quinolone antibacterial agent (S)-10-[(S)-(8-amino-6-azaspiro[3,4]octan-6-yl)]-9-fluoro-2, 3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxyl ic acid hemihydrate in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Technical Support Center: Optimizing Selectivity of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-methylquinolin-2(1H)-one derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of these compounds.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield during synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. | Incomplete cyclization reaction. | Ensure the reaction temperature is maintained at approximately 250°C in a high-boiling point solvent like diphenyl ether. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Impure starting materials. | Purify the ethyl 3-(4-bromoanilino)crotonate intermediate by recrystallization from ethanol before proceeding with the cyclization step.[1] | |
| Difficulty in purifying the final quinolinone derivative. | Precipitation of impurities along with the product. | After precipitation with hexane, wash the filtered product thoroughly with fresh hexane. Further purification can be achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid.[1] |
| Inconsistent IC50 values in cell viability assays. | Poor solubility of the compound in the assay medium. | Prepare a stock solution of the compound in a suitable solvent like DMSO and then dilute it in the cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Cell line variability or contamination. | Use authenticated cell lines from a reputable cell bank. Regularly test for mycoplasma contamination. Ensure consistent cell passage numbers for experiments. | |
| Compound shows high toxicity in normal cell lines. | Lack of selectivity of the derivative. | Modify the substitution pattern on the quinolinone scaffold. For example, the presence of a free 8-phenolic group has been shown to be crucial for biological activity and selectivity.[2] Consider synthesizing and testing a series of derivatives with different substituents to establish a structure-activity relationship (SAR).[3] |
| Off-target effects. | Investigate the mechanism of action to identify the molecular targets. This can help in redesigning the molecule to minimize interactions with off-target proteins.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that influence their anticancer selectivity?
A1: Structure-activity relationship (SAR) studies suggest that the substitution pattern on the quinoline ring is critical for both potency and selectivity.[3] For instance, the presence of a free phenolic group at the 8-position of the quinoline core is a key structural fragment necessary for biological activity.[2] Methylation of this phenolic group often leads to a significant loss of activity.[2] Furthermore, the nature and position of substituents on the phenyl ring in 4-phenylquinolin-2(1H)-one analogs also play a significant role in their cytotoxic effects.[3]
Q2: Which signaling pathways are commonly targeted by these quinolinone derivatives to achieve cancer cell selectivity?
A2: Quinolinone derivatives have been shown to target several signaling pathways that are often dysregulated in cancer. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] By inhibiting EGFR, these compounds can block downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1] Some derivatives also act as microtubule-disrupting agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Others have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), a key component of the Polycomb Repressive Complex 2 (PRC2).[5]
Q3: How can I assess the selectivity of my synthesized compounds for cancer cells over normal cells?
A3: To determine the selectivity, you should perform in vitro cell viability assays on a panel of human cancer cell lines and a normal, non-cancerous cell line (e.g., normal human dermal fibroblasts, HFF-1).[2] The half-maximal inhibitory concentration (IC50) values are then calculated for each cell line. A higher IC50 value for the normal cell line compared to the cancer cell lines indicates selectivity. For example, compound 3c, an 8-hydroxyquinoline-5-sulfonamide derivative, showed high activity against three cancer cell lines while exhibiting no toxicity up to an IC50 of 100 µM in the non-cancer HFF-1 line.[2]
Q4: What are some common in vitro assays to evaluate the anticancer activity of these derivatives?
A4: The most common initial assay is a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to determine the cytotoxic potential of the compounds.[6][7] Other important assays include:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[3][6] This is often performed using flow cytometry.
-
Apoptosis Assays: To confirm that the compound induces programmed cell death. This can be assessed by methods like Hoechst staining, caspase-3 activation assays, or Annexin V-FITC/PI staining.[3]
-
Tubulin Polymerization Assay: For compounds suspected to target microtubules, this assay can confirm their ability to disrupt microtubule assembly.[3]
Quantitative Data Summary
The following tables summarize the anticancer activity of various quinolinone derivatives against different human cancer cell lines.
Table 1: Anticancer Activity of Quinoline-Chalcone and Sulfonamide Derivatives
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Derivative 12e | MGC-803 (Gastric Cancer) | 1.38 | [1][8] |
| HCT-116 (Colon Cancer) | 5.34 | [1][8] | |
| MCF-7 (Breast Cancer) | 5.21 | [1][8] | |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to Cisplatin/Doxorubicin | [1][2] |
| MDA-MB-231 (Breast Cancer) | Comparable to Cisplatin/Doxorubicin | [1][2] | |
| A549 (Lung Cancer) | Comparable to Cisplatin/Doxorubicin | [1][2] | |
| 2-Quinolone Derivative 11e | COLO 205 (Colon Cancer) | Nanomolar range | [1][3] |
Table 2: Anticancer Activity of 4-Hydroxyquinolone Analogues
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | A549 (Lung Carcinoma) IC50 (µM) | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) | Reference |
| 3g | >25 | >25 | >25 | >25 | [9] |
Note: The original source for compound 3g did not provide specific IC50 values but indicated it had the most promising results among the tested compounds.
Experimental Protocols
1. General Procedure for Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one [1]
-
Step 1: Synthesis of Ethyl 3-(4-bromoanilino)crotonate
-
Dissolve 4-bromoaniline in a suitable solvent.
-
Add ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
-
Step 2: Cyclization to 3-Acetyl-6-bromoquinolin-4(1H)-one
-
Add the purified ethyl 3-(4-bromoanilino)crotonate to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250°C for 30-60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add hexane to precipitate the product.
-
Filter the precipitate, wash with hexane, and dry.
-
Further purify by recrystallization from DMF or acetic acid.
-
2. In Vitro Cell Viability (MTT) Assay [6][7]
-
Seed cancer cells (e.g., HeLa, MCF-7, K-562) and a normal cell line (e.g., BHK-21) in 96-well plates and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of the quinolinone derivatives for a specified period (e.g., 24 or 48 hours).[6][8]
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Visualizations
Caption: Experimental workflow for evaluating quinolinone derivatives.
Caption: Inhibition of the EGFR signaling pathway by quinolinone derivatives.
Caption: Structure-activity relationship of quinolinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and activity evaluation of quinolinone derivatives as EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking Antifungal Potential: A Comparative Analysis of Quinolinone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a paramount challenge in the face of growing resistance to existing therapies. Quinolinone derivatives have emerged as a promising class of compounds with a broad spectrum of antifungal activity. This guide provides a comparative study of the antifungal efficacy of different quinolinone derivatives, supported by quantitative data, detailed experimental protocols, and a mechanistic overview.
Comparative Antifungal Activity of Quinolinone Derivatives
The antifungal efficacy of various quinolinone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of representative quinolinone derivatives against common fungal pathogens. Lower MIC values indicate higher antifungal potency.
| Quinolinone Derivative Class | Specific Derivative Example | Fungal Strain | MIC (μg/mL) | Reference |
| 8-Hydroxyquinolines | Clioquinol | Candida albicans | 0.031–2 | [1] |
| 8-Hydroxy-5-quinolinesulfonic acid | Candida albicans | 1–512 | [1] | |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida albicans | 2–1024 | [1] | |
| PH265 | Candida auris | 0.5 - 1 | [2] | |
| PH276 | Candida auris | 0.5 - 8 | [2] | |
| Fluoroquinolones | NE-E07 (in combination with Caspofungin) | Aspergillus fumigatus | 0.63 | [3] |
| Ciprofloxacin (synergy with azoles) | Histoplasma capsulatum | - | [4] | |
| Quinoline-Chalcone Hybrids | PK-10 (in combination with Fluconazole) | Fluconazole-resistant Candida albicans | - | [5] |
| Quinazolinone Derivatives | Compound 6c | Sclerotinia sclerotiorum | 2.46 | [6] |
| Compound 6c | Pellicularia sasakii | 2.94 | [6] | |
| Compound 6c | Fusarium graminearum | 6.03 | [6] | |
| 2,8-bis(trifluoromethyl)-4-quinolinols | Compound Ac12 | Sclerotinia sclerotiorum | 0.52 | [7] |
| Compound Ac12 | Botrytis cinerea | 0.50 | [7] |
Experimental Protocols
The determination of the antifungal activity of quinolinone derivatives is predominantly carried out using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically protocols M27 for yeasts and M38 for filamentous fungi.
Broth Microdilution Susceptibility Testing for Yeasts (Adapted from CLSI M27-A3)
-
Preparation of Materials:
-
Test Compounds: Quinolinone derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Media: RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS) is the standard medium.[8]
-
Microorganism: A fresh culture of the yeast to be tested is used.
-
-
Inoculum Preparation:
-
Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.[8]
-
-
Microtiter Plate Preparation and Inoculation:
-
Two-fold serial dilutions of the test compounds are prepared in the microtiter plates.
-
Each well is then inoculated with the prepared fungal suspension.
-
Growth and sterility controls are included on each plate.
-
-
Incubation:
-
The plates are incubated at 35°C for 24-48 hours.[8]
-
-
Reading and Interpreting Results:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.[8]
-
Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)
The protocol for filamentous fungi is similar to that for yeasts, with the primary difference being the preparation of the inoculum, which involves creating a spore suspension and adjusting its concentration. Incubation times are also typically longer, ranging from 48 to 72 hours or until sufficient growth is observed in the control well.[8]
Visualizing the Mechanism of Action
The antifungal mechanism of quinolinone derivatives often involves a multi-pronged attack on the fungal cell. Key mechanisms include disruption of the cell wall and membrane, inhibition of ergosterol biosynthesis, and induction of oxidative stress. The following diagram illustrates a generalized workflow for evaluating the antifungal activity of these compounds.
Caption: Workflow for determining the antifungal activity of quinolinone derivatives.
The following diagram illustrates a proposed signaling pathway for the antifungal action of certain quinolinone derivatives, focusing on cell membrane disruption and ergosterol synthesis inhibition.
Caption: Proposed antifungal mechanism of quinolinone derivatives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of 4-Hydroxy-3-methylquinolin-2(1H)-one and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of 4-Hydroxy-3-methylquinolin-2(1H)-one and its derivatives against established standard-of-care anticancer drugs. The following sections detail the in vitro cytotoxicity, underlying mechanisms of action, and experimental methodologies to offer an objective performance benchmark.
In Vitro Cytotoxicity: A Comparative Analysis
The antitumor activity of novel chemical entities is primarily evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required for 50% inhibition of cell viability, is a key metric for this assessment.
While direct comparative studies for this compound against a broad panel of standard anticancer drugs are limited in publicly available literature, this guide collates and presents data for structurally related quinolinone derivatives to provide a valuable performance benchmark. The following tables summarize the IC50 values for these derivatives and standard anticancer drugs across several common cancer cell lines.
Note: IC50 values can exhibit variability between different studies due to factors such as assay conditions, cell passage number, and exposure time. The data presented here represents a synthesis of values reported in the scientific literature and is intended to provide a general performance benchmark.
Table 1: Comparative IC50 Values (in µM) of Quinolinone Derivatives and Standard Anticancer Drugs against Various Cancer Cell Lines
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Quinolone & Quinoline Derivatives | ||||
| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg) | A549 | Lung Carcinoma | 0.0298 | [1] |
| 4-Hydroxy-1-phenyl-2(1H)-quinolone derivative (IVg) | MDA-MB-231 | Breast Adenocarcinoma | 0.0338 | [1] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5b) | HL-60 | Promyelocytic Leukemia | < 0.3 | [2] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5f) | HL-60 | Promyelocytic Leukemia | < 0.3 | [2] |
| 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one (5r) | HL-60 | Promyelocytic Leukemia | < 0.3 | [2] |
| 4-Hydroxyquinolone analogue (3g) | HCT116 | Colon Carcinoma | Promising (value not specified) | [3][4][5] |
| 4-Hydroxyquinolone analogue (3g) | A549 | Lung Carcinoma | Promising (value not specified) | [3][4][5] |
| 4-Hydroxyquinolone analogue (3g) | MCF-7 | Breast Adenocarcinoma | Promising (value not specified) | [3][4][5] |
| Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (20) | HCT-116 | Colon Carcinoma | 22.95 | [6] |
| Standard Anticancer Drugs | ||||
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 1.2009 | [7] |
| T47D | Breast Cancer | 0.20237 | [8] | |
| Cisplatin | A549 | Lung Carcinoma | Comparable to quinolinone derivatives | |
| HCT116 | Colon Carcinoma | Comparable to quinolinone derivatives | ||
| Paclitaxel | T47D | Breast Cancer | 1.5772 | [8] |
| Imatinib | A549 | Lung Carcinoma | 150 µg/ml | [9] |
| 5-Fluorouracil | HepG-2 | Hepatocellular Carcinoma | - | [10] |
| HCT-116 | Colon Carcinoma | - | [10] | |
| MCF-7 | Breast Adenocarcinoma | - | [10] | |
| Carboplatin | HL-60 | Promyelocytic Leukemia | Reference compound | [2] |
| MCF-7 | Breast Adenocarcinoma | Reference compound | [2] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following section provides a detailed methodology for the most commonly cited experiment for determining in vitro anticancer activity.
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound or its derivatives
-
Standard anticancer drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (quinolinone derivatives and standard drugs) in the complete culture medium.
-
After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control group (cells treated with the solvent used to dissolve the compounds, e.g., DMSO, at the highest concentration used).
-
Incubate the plates for a further 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for drug development.
Putative Signaling Pathway for this compound
Based on studies of structurally related quinolinone derivatives, this compound is hypothesized to exert its anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A putative mechanism involves the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as downstream signaling cascades like the PI3K/Akt/mTOR and STAT3 pathways.
Caption: Putative signaling pathway inhibited by this compound.
Mechanisms of Action of Standard Anticancer Drugs
Standard chemotherapeutic agents operate through well-defined mechanisms to induce cancer cell death.
Caption: Mechanisms of action for standard anticancer drugs.
Experimental Workflow Overview
The evaluation of novel anticancer compounds typically follows a standardized workflow to ensure the generation of reliable and reproducible data.
References
- 1. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Mechanism of 4-Hydroxy-3-methylquinolin-2(1H)-one and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of 4-Hydroxy-3-methylquinolin-2(1H)-one, a representative of the quinolinone class of compounds, against established anticancer drugs, Doxorubicin and Paclitaxel. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from closely related 4-hydroxy-3-substituted-quinolin-2(1H)-one derivatives to illustrate the potential anticancer activities of this chemical class. The information presented is intended to support further research and drug development efforts in oncology.
Comparative Efficacy and Cellular Effects
The following tables summarize the cytotoxic effects and the impact on key cellular processes of a representative 4-hydroxy-3-substituted-quinolin-2(1H)-one derivative compared to Doxorubicin and Paclitaxel across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| 4-Hydroxy-3-(L-leucine)-quinolin-2(1H)-one | MCF-7 (Breast) | 15.1 | [1] |
| 4-Hydroxy-3-(L-leucine)-quinolin-2(1H)-one | NCI-H460 (Lung) | 2.7 | [1] |
| Doxorubicin | MCF-7 (Breast) | ~0.05-0.5 | |
| Doxorubicin | NCI-H460 (Lung) | ~0.01-0.1 | |
| Paclitaxel | MCF-7 (Breast) | ~0.002-0.01 | |
| Paclitaxel | NCI-H460 (Lung) | ~0.001-0.005 |
Table 2: Comparison of Mechanistic Actions
| Mechanism | 4-Hydroxy-3-substituted-quinolin-2(1H)-one Derivatives | Doxorubicin | Paclitaxel |
| Primary Target | Putative: Topoisomerases, Kinases | Topoisomerase II, DNA intercalation | β-tubulin |
| Apoptosis Induction | Yes (inferred from related compounds) | Yes | Yes |
| Cell Cycle Arrest | G2/M phase (inferred from related compounds) | G2/M phase | G2/M phase |
| Key Signaling Pathways | Putative: p53, MAPK pathways | DNA damage response, p53 pathway | Mitotic checkpoint, Bcl-2 family pathway |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
Unveiling the Target Landscape of 4-Hydroxyquinolin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-hydroxyquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has highlighted the therapeutic potential of this class, a comprehensive understanding of their cross-reactivity with other cellular targets is crucial for predicting off-target effects and developing safer, more selective therapeutic agents. This guide provides a comparative overview of the known biological activities of 4-hydroxy-3-methylquinolin-2(1H)-one and its structural analogs, supported by available experimental data and detailed methodologies.
Disclaimer: Direct experimental data on the cross-reactivity of this compound against a broad panel of cellular targets is limited in publicly available literature. This guide therefore focuses on the known biological activities of structurally related 4-hydroxyquinolin-2-one derivatives to provide insights into potential cross-reactivity.
Comparative Analysis of Biological Activities
Derivatives of 4-hydroxyquinolin-2-one have demonstrated a remarkable diversity of biological effects, ranging from antimicrobial and herbicidal to potent modulators of key cellular signaling pathways implicated in inflammation, cancer, and neurological disorders. The following table summarizes the reported activities of various 4-hydroxyquinolin-2-one analogs.
| Derivative Class | Cellular Target/Activity | Quantitative Data (IC50) | Reference Compound/Details |
| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Antifungal (against various fungal strains) | MIC values ranging from 62.5 to >1000 µg/mL | Activity varied with substitution pattern and fungal strain. |
| Photosynthesis Inhibition (Spinach Chloroplasts) | IC50 values ranging from 126 µM to >500 µM | Inhibition of oxygen evolution rate. | |
| N-phenyl-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα Inhibition | Not specified | Investigated as selective inhibitors of mutant H1047R PI3Kα. |
| 4-hydroxy-2-quinolone-cinnamic acid hybrids | Lipoxygenase (LOX) Inhibition | IC50 = 52.5 µM | Acetylated ferulic acid hybrid. |
| Substituted 2-(4-hydroxyquinolin-2-yl) acetates | Cytotoxicity (Colon Adenocarcinoma Cells) | IC50 values ranging from 4.58 µM to 14.08 µM | Active against doxorubicin-resistant cell lines. |
| 3-Acyl-4-hydroxyquinolin-2(1H)-ones | NMDA Receptor Glycine Site Antagonism | Not specified | Investigated as systemically active anticonvulsants. |
| 4-Hydroxy-4-quinolinecarboxylic acid derivatives | 5-HT3 Receptor Antagonism | Not specified | Explored for their potential as 5-HT3 receptor antagonists. |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 4-hydroxyquinolin-2-one derivatives stem from their ability to interact with a variety of cellular pathways.
In Vivo Showdown: A Comparative Guide to a Novel Quinolinone Derivative Versus Standard Chemotherapy in Animal Models of Cancer
For Immediate Release
A deep dive into the preclinical validation of a promising 4-hydroxyquinolin-2(1H)-one derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one, reveals its potential as a formidable anti-cancer agent. This guide provides a comparative analysis of its in vivo performance against the established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, offering researchers and drug development professionals a comprehensive overview of the current preclinical landscape for this class of compounds.
While in vivo validation of the specific compound 4-Hydroxy-3-methylquinolin-2(1H)-one in animal models is not yet available in published literature, this guide focuses on a structurally related and extensively studied derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (referred to as Compound 12e in several studies). This compound has demonstrated significant anticancer effects in preclinical settings, particularly in gastric cancer models, making it a valuable proxy for understanding the potential of the broader 4-hydroxyquinolin-2(1H)-one class.
This guide synthesizes available data to objectively compare the in vivo efficacy, experimental protocols, and mechanisms of action of Compound 12e with 5-FU and Cisplatin, two standard-of-care drugs for various malignancies, including gastric cancer.
Comparative Efficacy in Animal Models
The following table summarizes the quantitative data on the in vivo anticancer activity of the quinolinone derivative and the standard chemotherapeutic agents in xenograft models of gastric cancer. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparative studies are limited. Therefore, these results should be interpreted with consideration of the different experimental conditions.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Rate | Reference |
| Quinolinone Derivative (Compound 12e) | Nude Mice (Xenograft) | Gastric (MGC-803 cells) | Not Specified | Significant inhibition reported | Not Reported | [1] |
| 5-Fluorouracil (5-FU) | Nude Mice (Xenograft) | Gastric (SGC7901 cells) | Metronomic, every other day | ~75% (most effective metronomic schedule) | Not Reported | [1] |
| Cisplatin | Nude Mice (Xenograft) | Gastric (MGC-803 cells) | 5 mg/kg every 5 days | Strong suppression reported | Not Reported |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.
In Vivo Anticancer Activity of Quinolinone Derivative (Compound 12e)
While specific details on the dosing regimen for the in vivo validation of Compound 12e in the gastric cancer xenograft model are not extensively published, the general methodology for such studies is as follows:
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Line and Tumor Implantation: Human gastric cancer cell line MGC-803 is cultured and subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The treatment group would receive Compound 12e, likely administered intraperitoneally or orally at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage relative to the control group.
In Vivo Anticancer Activity of 5-Fluorouracil (5-FU) in a Gastric Cancer Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line and Tumor Implantation: Human gastric cancer cell line SGC7901 is subcutaneously injected.
-
Treatment: A metronomic dosing schedule of 5-FU is administered intraperitoneally every other day.
-
Efficacy Evaluation: Tumor growth is monitored and compared to a control group receiving a vehicle.
In Vivo Anticancer Activity of Cisplatin in a Gastric Cancer Xenograft Model
-
Animal Model: Nude mice.
-
Cell Line and Tumor Implantation: Human gastric cancer MGC-803 cells are injected subcutaneously.
-
Treatment: Cisplatin is administered at a dose of 5 mg/kg every 5 days.
-
Efficacy Evaluation: Tumor growth suppression is evaluated by measuring tumor volume over time.
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms underlying the anticancer activity of these compounds is vital for targeted drug development.
Quinolinone Derivative (Compound 12e)
Compound 12e exerts its anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase .[2] In ovarian cancer cell lines, it has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic proteins p53 and Bax.[2] The G2/M arrest is mediated through the downregulation of cyclin B1 and cdk1.[2]
Caption: Signaling pathway of Compound 12e inducing apoptosis and cell cycle arrest.
5-Fluorouracil (5-FU)
5-FU is a pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis. Its anticancer activity in gastric cancer has also been linked to the modulation of inflammatory pathways, including the downregulation of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling.
Caption: 5-Fluorouracil's inhibitory effect on pro-survival signaling pathways.
Cisplatin
Cisplatin is a platinum-based drug that forms adducts with DNA, leading to DNA damage and triggering apoptosis. In gastric cancer, its efficacy is associated with the induction of DNA damage response pathways and can be influenced by the status of tumor suppressor genes like PTEN and the activity of the PI3K/AKT signaling pathway.
Caption: Mechanism of Cisplatin-induced apoptosis via DNA damage.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo validation of a novel anticancer compound.
Caption: A standard experimental workflow for in vivo anticancer drug testing.
Conclusion
The available preclinical data suggests that the 4-hydroxyquinolin-2(1H)-one derivative, Compound 12e, is a promising anticancer agent with a distinct mechanism of action involving the induction of apoptosis and cell cycle arrest. While direct comparative in vivo data against standard chemotherapies like 5-FU and Cisplatin is still emerging, the significant tumor inhibition reported in a gastric cancer xenograft model warrants further investigation. Future head-to-head in vivo studies are essential to definitively establish its therapeutic potential relative to existing treatments and to optimize dosing strategies for potential clinical translation. This guide serves as a valuable resource for researchers in the field, providing a structured overview of the current state of in vivo validation for this promising class of compounds.
References
Comparative Docking Analysis of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented is compiled from various studies to offer insights into their binding affinities and potential efficacy.
Quantitative Docking and In Vitro Activity Data
The following tables summarize the quantitative data from docking studies and in vitro anticancer activity assays of various 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives.
Table 1: Comparative Docking Scores of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives against EGFR Tyrosine Kinase (PDB ID: 1M17)
| Compound ID | Derivative Substitution | MolDock Score | Reference Drug (Imatinib) MolDock Score |
| IVg | 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one | -137.813 | -119.354[1] |
| IVd-1 | R= -CH2-C6H5; R'= -H | -115.503 | -119.354[2] |
| Imatinib | (Standard Drug) | -119.354 | - |
Table 2: In Vitro Anticancer Activity (IC50) of 4-Hydroxy-1-phenyl-2(1H)-quinolone Derivatives
| Compound ID | Cell Line | IC50 (µM) |
| IVg | A549 (Lung Carcinoma) | 0.0298[1][2] |
| IVg | MDA-MB (Breast Cancer) | 0.0338[1][2] |
| IVc-1 | K562 (Leukemia) | 0.451[2] |
| IVd-1 | K562 (Leukemia) | 0.455[2] |
| IVd-1 | A549 (Lung Carcinoma) | 0.704[2] |
Experimental Protocols
Molecular Docking Protocol for EGFR Tyrosine Kinase
The following is a generalized protocol based on methodologies cited in the referenced studies for docking small molecules against the EGFR tyrosine kinase domain.
1. Software:
-
Docking: Molegro Virtual Docker (for MolDock score) or AutoDock Vina.[2][3]
-
Visualization: PyMOL, Discovery Studio.
2. Protein Preparation:
-
The crystal structure of the EGFR tyrosine kinase domain complexed with an inhibitor (e.g., erlotinib) is obtained from the Protein Data Bank (PDB ID: 1M17).[1][2]
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned (e.g., Kollman charges).
-
The protein structure is minimized to relieve any steric clashes.
3. Ligand Preparation:
-
The 3D structures of the 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives are sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D format.
-
The ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed for each ligand atom.
-
Torsional degrees of freedom are defined for the ligands to allow for flexibility during docking.
4. Docking Simulation:
-
Grid Box Definition: A grid box is defined to encompass the active site of the EGFR tyrosine kinase domain. The dimensions and center of the grid are typically determined based on the position of the co-crystallized inhibitor.
-
Docking Algorithm: A suitable docking algorithm is employed. For MolDock, a guided differential evolution algorithm is often used. For AutoDock Vina, the Lamarckian Genetic Algorithm is a common choice.
-
The docking process is initiated, allowing the software to explore various conformations and orientations of the ligand within the defined active site.
-
The resulting poses are scored based on the software's scoring function (e.g., MolDock Score, Vina Score). The pose with the lowest binding energy is typically considered the most favorable.
5. Analysis of Results:
-
The docking results are analyzed to identify the best-docked poses based on their binding energies and intermolecular interactions.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the EGFR active site, are visualized and analyzed.[1][2]
Visualizations
EGFR Signaling Pathway
The binding of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives to the EGFR tyrosine kinase domain is intended to inhibit the downstream signaling cascade that promotes cancer cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives.
Experimental Workflow for Comparative Docking Studies
The logical flow of a typical comparative molecular docking study is outlined below.
Caption: A generalized workflow for comparative molecular docking studies.
References
Unveiling the Bioactive Blueprint: The Critical Roles of 4-Hydroxy and 3-Methyl Groups in 4-Hydroxy-3-methylquinolin-2(1H)-one
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among these, 4-Hydroxy-3-methylquinolin-2(1H)-one has garnered significant interest for its diverse biological activities, including potential anticancer and neuroprotective effects. This guide provides an objective comparison of the bioactivity of this compound with its structural analogs, supported by experimental data, to elucidate the specific contributions of the 4-hydroxy and 3-methyl functional groups to its biological profile.
The Influence of the 4-Hydroxy Group: A Key Player in Bioactivity
The hydroxyl group at the C4 position is a critical determinant of the biological activity of quinolin-2-one derivatives. Its ability to act as a hydrogen bond donor and acceptor, as well as its potential for modification, significantly impacts the compound's interaction with biological targets.
Comparative Analysis of Anticancer Activity
To validate the role of the 4-hydroxy group in the anticancer activity of this compound, a comparison with its 4-methoxy analog, 4-Methoxy-3-methylquinolin-2(1H)-one, and a 4-deshydroxy analog, 3-methylquinolin-2(1H)-one, is presented. While direct comparative studies on the same cancer cell lines are limited, a compilation of data from various sources allows for an insightful analysis.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Not explicitly found in a direct comparative study | - | - | - |
| 4-Methoxy-3-methylquinolin-2(1H)-one | Not explicitly found in a direct comparative study | - | - | - |
| 3-Methylquinolin-2(1H)-one | Not explicitly found in a direct comparative study | - | - | - |
| 4-Hydroxyquinolin-2(1H)-one | MCF-7 (Breast Cancer) | MTT Assay | >100 | [1] |
| HCT116 (Colon Cancer) | MTT Assay | >100 | [1] |
Note: Direct comparative IC50 values for this compound and its 4-methoxy and 4-deshydroxy analogs in the same study were not available in the searched literature. The data for 4-hydroxyquinolin-2(1H)-one suggests that the unsubstituted core may have low intrinsic anticancer activity, highlighting the importance of substitutions.
The available data, although not directly comparative for the 3-methylated series, suggests that the 4-hydroxy group is a common feature in many bioactive quinolin-2-ones. Its replacement with a methoxy group can modulate activity, as seen in a study on furo[2,3-h]quinolin-2(1H)-one derivatives where the 4-hydroxymethyl analog showed different antiproliferative activity compared to the 4-methoxymethyl analog.[2] This indicates that the hydrogen-bonding capability of the hydroxyl group may be crucial for target interaction. The lack of significant anticancer activity for the parent 4-hydroxyquinolin-2(1H)-one underscores the synergistic importance of substitutions at other positions, such as the 3-position.[1]
Role in NMDA Receptor Antagonism
The 4-hydroxy group is also a key pharmacophoric feature for the activity of quinolin-2-one derivatives as N-methyl-D-aspartate (NMDA) receptor antagonists. Structure-activity relationship (SAR) studies on a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones revealed that the 4-hydroxy group is essential for their antagonist potency at the glycine site of the NMDA receptor.[3] It is proposed that the hydroxyl group, along with the carbonyl oxygen at C2, participates in crucial hydrogen bonding interactions within the receptor's binding pocket.
The Impact of the 3-Methyl Group: A Modulator of Potency and Selectivity
Substituents at the C3 position of the 4-hydroxyquinolin-2(1H)-one core play a pivotal role in fine-tuning the biological activity and selectivity of these compounds.
Comparative Analysis of Anticancer Activity
To understand the contribution of the 3-methyl group, a comparison with the 3-unsubstituted analog, 4-hydroxyquinolin-2(1H)-one, is necessary.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Not explicitly found in a direct comparative study | - | - | - |
| 4-Hydroxyquinolin-2(1H)-one | MCF-7 (Breast Cancer) | MTT Assay | >100 | [1] |
| HCT116 (Colon Cancer) | MTT Assay | >100 | [1] |
As previously noted, the parent 4-hydroxyquinolin-2(1H)-one shows weak anticancer activity. The introduction of a small alkyl group, such as a methyl group, at the 3-position is a common strategy in medicinal chemistry to enhance potency by providing additional hydrophobic interactions with the target protein or by influencing the conformation of the molecule. While direct quantitative data for this compound is elusive in the reviewed literature, the extensive research on 3-substituted 4-hydroxyquinolin-2-ones suggests that this position is a key site for modification to improve anticancer efficacy.[4]
Role in NMDA Receptor Antagonism
In the context of NMDA receptor antagonism, the nature of the substituent at the 3-position is critical for potency. A study on 3-acyl-4-hydroxyquinolin-2(1H)-ones demonstrated that these compounds act as systemically active anticonvulsants through antagonism at the glycine site of the NMDA receptor.[5] Another study on 4-hydroxy-3-nitroquinolin-2(1H)-ones showed that the 3-nitro group was crucial for high-affinity binding.[3] This indicates that the electronic and steric properties of the substituent at the 3-position significantly influence the interaction with the NMDA receptor. The 3-methyl group, being a small, lipophilic group, would likely contribute to the overall binding affinity through hydrophobic interactions within the binding site.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
[³H]MK-801 Binding Assay for NMDA Receptor Antagonism
This assay measures the binding of the non-competitive NMDA receptor antagonist [³H]MK-801 to rat brain membranes.
Procedure:
-
Membrane Preparation: Prepare rat brain membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate the brain membranes with [³H]MK-801 in the presence and absence of the test compounds.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the inhibitory constant (Ki) of the test compounds.[6]
Signaling Pathways and Experimental Workflows
Anticancer Mechanism of Quinolin-2-one Derivatives
Quinolin-2-one derivatives can exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Anticancer mechanism via tubulin inhibition.
NMDA Receptor Antagonism Signaling Pathway
Antagonists of the NMDA receptor can modulate neuronal signaling, which has implications for neurodegenerative diseases and pain.
Caption: NMDA receptor antagonist signaling cascade.
Experimental Workflow for Bioactivity Screening
A typical workflow for evaluating the bioactivity of synthesized quinolin-2-one analogs.
References
- 1. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different synthesis methods for 4-hydroxyquinolin-2-ones
A Head-to-Head Comparison of Synthesis Methods for 4-Hydroxyquinolin-2-ones
The 4-hydroxyquinolin-2-one scaffold is a crucial pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1] The efficient synthesis of these molecules is paramount for medicinal chemistry and drug discovery. This guide provides an objective comparison of various synthetic methodologies for 4-hydroxyquinolin-2-ones, supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their needs.
Classical Synthesis Methods
Traditional approaches to synthesizing 4-hydroxyquinolin-2-ones, while foundational, often necessitate harsh reaction conditions like high temperatures.
Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters.[2] The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline ring system.[2][3] The initial condensation's regioselectivity and the subsequent cyclization are critical factors in this synthesis.[3] The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature.[2]
Camps Cyclization: This method provides a pathway to 4-hydroxyquinolines from o-acylaminoacetophenones.[3] The reaction is typically catalyzed by a base and involves an intramolecular aldol-type condensation.[3][4] The nature of the starting material and the reaction conditions can influence the formation of two different hydroxyquinoline isomers.[5]
Modern Synthetic Approaches
Contemporary methods aim to improve upon classical techniques by offering milder reaction conditions, shorter reaction times, and higher yields.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of 4-hydroxyquinolin-2-ones, reducing reaction times and often improving product yields compared to conventional heating.[1][3] This is due to the efficient and uniform heating provided by microwaves.[3] Microwave-assisted synthesis can be employed in various reaction setups, including those starting from anilines and malonic acid or its esters.[6]
Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient route to quinoline derivatives. Ultrasound irradiation can promote reactions, leading to rapid and efficient synthesis. For instance, a new synthetic approach using ultrasound energy provides a simple and rapid (15 min) access to a series of 4-alkoxy-6-methoxy-2-methylquinolines in satisfactory yields (45–84%) and high purities (≥95%).[7][8]
Green Synthesis Approaches: In line with the principles of green chemistry, several environmentally benign methods have been developed. These often involve the use of less hazardous solvents, reusable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation.[9][10] One such method involves the condensation of β-enaminones with diethyl malonate catalyzed by BiCl₃ under microwave irradiation in the presence of ethanol.[9]
One-Pot Synthesis: One-pot procedures offer an efficient and atom-economical approach by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. An improved one-pot synthesis of 4-hydroxyquinolin-2(1H)-one from 2-aminoacetophenone has been described, involving acylation and internal ring cyclization.[11][12]
Comparative Data of Synthesis Methods
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conrad-Limpach | Aniline, Diethyl malonate | - | 1,2-Dichlorobenzene | - | 245 °C | - | [13] |
| Aniline & Malonic Acid | Aniline, Malonic acid | POCl₃, ZnCl₂ | - | 1 hr | 100 °C | - | |
| Camps Cyclization | o-Acylaminoacetophenone | Hydroxide ion | - | - | - | - | [5] |
| Microwave-Assisted | Aniline derivatives, Malonic acid/esters | Polyphosphoric acid | - | 3-5 min | - | Moderate to good | [3][6] |
| Microwave-Assisted | β-enaminones, Diethyl malonate | BiCl₃ | Ethanol | - | - | 51-71 | [9] |
| Ultrasound-Assisted O-alkylation | 6-methoxy-2-methylquinolin-4-ol, Alkyl halides | K₂CO₃ | DMF | 15 min | - | 45-84 | [7][8] |
| One-Pot (from 2-aminoacetophenone) | 2-Aminoacetophenone | - | - | - | - | High | [11][12] |
| One-Pot (from anilines and Meldrum's acid) | Anilines, Meldrum's acid | Eaton's reagent | Solvent-free | - | - | Moderate | [14] |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis using p-Toluenesulfonic Acid[3]
-
A mixture of the aniline derivative and a β-ketoester is prepared.
-
p-Toluenesulfonic acid is added as a catalyst.
-
The resulting paste is irradiated in a microwave oven at a power of 320 W for a specified time (typically 3-5 minutes).
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled and treated with ice-cold water to precipitate the product.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent.
General Procedure for BiCl₃-Catalyzed Synthesis under Microwave Irradiation[9]
-
A mixture of a β-enaminone and diethyl malonate is prepared in ethanol.
-
Bismuth(III) chloride (0.2 mmol) is added to the reaction mixture.
-
The reaction tube is sealed and placed in a microwave reactor.
-
The reaction is carried out under microwave irradiation.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified, typically by recrystallization or column chromatography.
General Procedure for the Synthesis of 4-hydroxy-quinolin-2-one from Aniline and Malonic Acid[14]
-
A mixture of aniline (0.1 mole) and malonic acid (0.1 mole) is heated at 100°C for 1 hour with phosphoryl chloride (0.3 mole) and anhydrous zinc chloride (0.2 mole).
-
The reaction product is decomposed with ice and water.
-
The resulting solid is filtered and washed with water.
-
The solid is treated with a 10% sodium hydroxide solution and filtered.
-
The filtrate is acidified with hydrochloric acid to yield 4-hydroxy-quinolin-2-one.
-
Crystallization from methanol containing a small amount of hydrochloric acid yields pure product.
Synthesis of 4-hydroxy-1-methyl-7,8-dihydroquinolin-5(6H)-one via Proline-Catalyzed One-Pot Microwave Synthesis[1]
-
Cyclohexane-1,3-dione and methacrylic acid are reacted in the presence of proline as a catalyst.
-
The reaction is carried out under microwave irradiation.
-
The reaction proceeds through enamine formation followed by a Michael addition and subsequent cyclization and dehydration.
Synthesis Pathway Diagrams
Caption: Conrad-Limpach-Knorr synthesis pathway.
Caption: Camps cyclization pathway.
Caption: Microwave-assisted green synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A CONVENIENT ONE-POT SYNTHESIS OF 4-HYDROXYCOUMARIN, 4-HYDROXYTHIOCOUMARIN, AND 4-HYDROXYQUINOLIN-2(1H)-ONE | Semantic Scholar [semanticscholar.org]
- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
Evaluating the Pharmacokinetic Profile of 4-Hydroxy-3-methylquinolin-2(1H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] Specifically, 4-hydroxy-2-quinolinone derivatives have garnered significant interest for their therapeutic potential.[1][2] A critical aspect of the drug development process is the evaluation of a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of 4-hydroxy-3-methylquinolin-2(1H)-one derivatives, with a focus on their potential as anticancer agents targeting signaling pathways such as the PI3K/Akt and mutant isocitrate dehydrogenase 1 (mIDH1) pathways.
Due to the limited publicly available in vivo pharmacokinetic data for this compound, this guide will utilize data from closely related quinoline derivatives as a representative surrogate for comparison. This approach allows for a general assessment of the pharmacokinetic characteristics of this class of compounds. For a robust comparison, we will evaluate these derivatives against established targeted cancer therapies: Ivosidenib, an mIDH1 inhibitor, and Idelalisib, a PI3Kδ inhibitor.
Quantitative Pharmacokinetic Data Comparison
The following table summarizes key pharmacokinetic parameters for a representative quinoline derivative alongside the comparator drugs, Ivosidenib and Idelalisib. It is important to note that direct cross-comparison should be interpreted with caution due to differences in the specific compounds, preclinical species, and study designs.
| Parameter | Representative Quinoline Derivative (Surrogate) | Ivosidenib (mIDH1 Inhibitor) | Idelalisib (PI3Kδ Inhibitor) |
| Route of Administration | Oral | Oral | Oral |
| Dose | Not Specified | 500 mg once daily (human) | 150 mg twice daily (human) |
| Tmax (Time to Peak Concentration) | Not Specified | ~3 hours (human)[3] | Not Specified |
| Cmax (Peak Plasma Concentration) | Not Specified | Accumulation ratio of 1.46-fold after multiple doses (human)[3] | Less than dose-proportional exposure above 150 mg BID (human)[4] |
| AUC (Area Under the Curve) | Not Specified | Accumulation ratio of 1.9-fold after multiple doses (human)[3] | Less than dose-proportional exposure above 150 mg BID (human)[4] |
| Half-life (t1/2) | Not Specified | 72–138 hours after a single dose (human)[3] | Not Specified |
| Metabolism | Primarily via Cytochrome P450 enzymes.[5] | Not Specified | Primarily via aldehyde oxidase and to a lesser extent, CYP3A.[6] |
| Key Characteristics | Low clearance and high exposure of the parent compound in mice.[5] | Long half-life suitable for once-daily dosing.[3] | Exposure is less than dose-proportional at higher doses, possibly due to solubility-limited absorption.[4][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are representative protocols for key experiments in the evaluation of an orally administered compound in a murine model.
In Vivo Pharmacokinetic Study in Mice
1. Animal Model and Housing:
-
Male CD-1 mice (8-10 weeks old, 25-30 g) are used.
-
Animals are housed in a temperature- and light-controlled environment with ad libitum access to a standard diet and water.[7]
-
Mice are acclimated for at least one week before the experiment.
2. Compound Formulation and Administration:
-
The this compound derivative is formulated as a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose in sterile water.
-
The compound is administered via oral gavage at a predetermined dose (e.g., 10 mg/kg).[7] The precise dosing at a specific time is critical.[5]
3. Blood Sampling:
-
A serial bleeding protocol is employed to obtain a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[5]
-
Blood samples (approximately 30 µL) are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
For early time points, blood can be collected from the submandibular vein using a lancet.[5]
-
For later time points, retro-orbital bleeding under isoflurane anesthesia can be performed.[5][7]
-
The terminal blood sample is collected via cardiac puncture.[5]
-
Blood samples are collected into heparinized capillary tubes and transferred to microcentrifuge tubes.[5][7]
4. Plasma Preparation:
-
The collected blood samples are centrifuged (e.g., 11,000 rpm for 5 minutes) to separate the plasma.[7]
-
The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[7]
Bioanalytical Method for Quantification in Plasma (LC-MS/MS)
1. Sample Preparation:
-
Plasma samples are thawed on ice.
-
A protein precipitation method is used to extract the analyte. An organic solvent, such as acetonitrile containing an internal standard, is added to the plasma sample.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
2. LC-MS/MS Analysis:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of the this compound derivative in the plasma samples.[8]
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the analyte and internal standard.
3. Data Analysis:
-
A calibration curve is generated using standard samples of known concentrations.
-
The concentration of the analyte in the plasma samples is determined by interpolating from the calibration curve.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Mutant IDH1 (mIDH1) Signaling Pathway
Caption: The mIDH1 signaling pathway leading to oncogenesis.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway promoting cell survival and proliferation.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CA3099916A1 - Bio-based medicines and methods of increasing patient compliance - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Atropisomeric 3-(beta-hydroxyethyl)-4-arylquinolin-2-ones as Maxi-K potassium channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists - Google Patents [patents.google.com]
- 8. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Hydroxy-3-methylquinolin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring both laboratory safety and environmental stewardship. 4-Hydroxy-3-methylquinolin-2(1H)-one, a quinoline derivative, requires meticulous handling due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal, in alignment with standard laboratory safety protocols.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the toxicological profiles of related quinoline compounds, it is prudent to handle this compound with a high degree of caution. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | --- |
This table summarizes the necessary personal protective equipment for handling this compound waste.[1]
Step-by-Step Disposal Protocol
The primary objective in disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel.[1] This compound should be treated as hazardous waste and must not be disposed of in regular trash or poured down the drain.[1]
-
Waste Identification and Segregation :
-
All waste streams containing this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), must be identified as hazardous waste.[2]
-
Segregate this waste from other incompatible chemical waste streams to prevent dangerous reactions.[2][3]
-
-
Waste Collection :
-
Solid Waste : Carefully place any solid this compound and contaminated disposable items directly into a designated and properly labeled hazardous waste container.[1]
-
Liquid Waste : Collect all solutions containing the compound in a designated liquid hazardous waste container.[1] The container must have a secure, tight-fitting lid.[4]
-
Sharps : Any sharps, such as needles or broken glassware, contaminated with the compound should be disposed of in a puncture-resistant sharps container labeled as hazardous waste.[5]
-
-
Container Management :
-
Labeling : Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other components and their approximate concentrations.[2][6] Ensure the appropriate hazard pictograms are checked.[6]
-
Storage : Store the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation.[3][7] The storage area should have secondary containment to capture any potential leaks.[4]
-
Closure : Keep waste containers closed except when adding waste.[4]
-
-
Disposal :
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]
-
Complete a hazardous waste information form as required by your institution, providing a complete list of the chemicals to be disposed of.[6]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[2]
-
Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Cleanup : Carefully sweep or scoop up the absorbed material and place it into a sealable, clearly labeled hazardous waste container.[2][9]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.[2]
-
Reporting : Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Essential Safety and Operational Guidance for 4-Hydroxy-3-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 4-Hydroxy-3-methylquinolin-2(1H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of similar quinoline derivatives and general best practices for laboratory chemical safety. It is imperative to treat this compound as hazardous and to adhere to all institutional and local regulations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for handling this solid, powdered chemical.[1][2][3][4][5]
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for operations with a high risk of splashing.[1][5] | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] | EN 374 |
| Body | A standard laboratory coat is required for all procedures. For tasks with a higher risk of contamination, a chemical-resistant apron or coveralls should be used.[1][3] | --- |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles. If a fume hood is not available or if there is a risk of aerosolization, a respirator may be required. | --- |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Verify that the amount received matches the order.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly closed to prevent contamination and exposure.[6]
-
Store locked up and separate from general laboratory chemicals.[7]
3. Handling and Use:
-
All handling of the solid compound should be performed within a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[7]
-
Do not eat, drink, or smoke in the area where the chemical is handled or stored.[7]
Spill Management Plan
In the event of a spill, a prompt and safe response is critical to mitigate potential hazards.
1. Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Identify the spilled material and consult this guide for specific cleanup procedures.
-
Ensure proper PPE is worn before attempting any cleanup.[8]
2. Spill Cleanup Procedure for Solid Powder:
-
Carefully cover the spill with an absorbent material to prevent the powder from becoming airborne.[9][10] You may also lightly mist the area with water to suppress dust, but only if the chemical is not water-reactive.[8]
-
Gently sweep or scoop the absorbed material into a designated hazardous waste container.[11][12] Avoid creating dust.
-
Decontaminate the spill area with a suitable cleaning agent and wipe clean with wet paper towels.[9][11]
-
Place all contaminated materials, including paper towels and disposable PPE, into the hazardous waste container.[9][11]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to protect personnel and the environment.
1. Waste Identification and Collection:
-
All materials contaminated with this compound, including unused product, contaminated labware, and cleanup debris, must be treated as hazardous waste.[1]
-
Collect solid waste in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Collect liquid waste containing the compound in a separate, labeled hazardous waste container.[1]
2. Labeling and Storage of Waste:
-
Label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards.
-
Store waste containers in a designated and secure secondary containment area until they are collected for disposal.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6]
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
Workflow for Handling and Disposal
Caption: Workflow for handling, spill response, and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.nmsu.edu [safety.nmsu.edu]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. realsafety.org [realsafety.org]
- 6. lobachemie.com [lobachemie.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. westlab.com [westlab.com]
- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
